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Foundational

An In-depth Technical Guide to (1,1-Difluorospiro[2.3]hexan-5-yl)methanol: Structure, Properties, and Characterization

Introduction: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over physicochemical properties and biological activity is paramount. Among the rising stars in this field are fluorinated spirocyclic systems. The incorporation of fluorine, a small yet highly electronegative atom, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a spirocyclic framework—a rigid three-dimensional structure—the result is a powerful tool for locking in bioactive conformations and exploring new chemical space.[3][4]

This guide focuses on a particularly intriguing example of this molecular architecture: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol . This compound merges the conformational rigidity of a spiro[2.3]hexane core with the unique electronic properties of a gem-difluoro group, presenting a promising building block for the development of next-generation therapeutics. The spiro[2.3]hexane system, with its fused cyclopropane and cyclobutane rings, offers a unique conformational constraint, "freezing" the orientation of appended functional groups.[5] The gem-difluoro motif further modulates local electronics and can act as a bioisostere for a carbonyl group, enhancing interactions with biological targets.[6]

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and detailed experimental protocols for the characterization of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The structure of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol features a spirocyclic core with a hydroxymethyl group attached to the cyclobutane ring. The gem-difluoro group is situated on the cyclopropane ring, a key feature that distinguishes its properties from its non-fluorinated counterpart.

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Proposed Synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol Start Spiro[2.3]hexan-5-one Step1 [Step 1] Deoxofluorination Start->Step1 e.g., DAST or Deoxo-Fluor® Intermediate1 1,1-Difluorospiro[2.3]hexan-5-one Step1->Intermediate1 Step2 [Step 2] Reduction Intermediate1->Step2 e.g., NaBH4, MeOH Product (1,1-Difluorospiro[2.3]hexan-5-yl)methanol Step2->Product

Caption: Proposed synthetic pathway for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Predicted Physicochemical Properties

The introduction of the gem-difluoro group is expected to significantly alter the physicochemical properties of the parent spiro[2.3]hexan-5-ol molecule. The following table summarizes the predicted properties of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, with justifications based on established principles of physical organic chemistry.

PropertyPredicted ValueJustification
Molecular Formula C₆H₈F₂O-
Molecular Weight 134.12 g/mol -
Melting Point (°C) 35 - 45The non-fluorinated analog, spiro[2.3]hexan-5-ol, is a liquid at room temperature.[9] The introduction of the polar C-F bonds and the potential for altered crystal packing could lead to a low-melting solid.
Boiling Point (°C) ~160 - 170The boiling point is expected to be higher than that of the non-fluorinated analog due to increased molecular weight and polarity.
pKa ~14.5 - 15.5The gem-difluoro group is strongly electron-withdrawing, which will increase the acidity of the hydroxyl proton compared to a typical primary alcohol (pKa ~16-17). The effect is transmitted through the spirocyclic system.[10][11]
LogP 0.8 - 1.2While fluorination generally increases lipophilicity, the effect of a gem-difluoro group can be complex.[4][12] Given the small size of the molecule and the presence of the hydroxyl group, a modest LogP is anticipated.
Aqueous Solubility Moderately SolubleThe presence of the hydroxyl group allows for hydrogen bonding with water, while the small hydrocarbon framework and the polar C-F bonds should contribute to moderate aqueous solubility.

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol:

  • Sample Preparation: Ensure the sample of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is a fine, dry powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Initial Determination): Heat the sample rapidly to obtain an approximate melting range.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool, then heat a fresh sample at a rate of 1-2 °C per minute near the approximate melting point.[13][14]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[15][16]

Melting_Point_Workflow Start Start Prep Sample Preparation (Dry, Powdered) Start->Prep Load Load Capillary Tube (2-3 mm height) Prep->Load Setup Place in Melting Point Apparatus Load->Setup Rapid_Heat Rapid Heating (Approximate MP) Setup->Rapid_Heat Slow_Heat Slow Heating (1-2 °C/min) Rapid_Heat->Slow_Heat Record Record Melting Range Slow_Heat->Record End End Record->End

Caption: Workflow for melting point determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.

Protocol:

  • Solution Preparation: Prepare a 1 mM solution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in a suitable solvent (e.g., water or a water/co-solvent mixture).[17] The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[7]

  • Apparatus Calibration: Calibrate a pH meter with standard buffer solutions.[18]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[13][17]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[18][19]

  • Data Acquisition: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[16][20]

pKa_Determination_Workflow Start Start Prep Prepare 1 mM Sample Solution with 0.15 M KCl Start->Prep Calibrate Calibrate pH Meter Prep->Calibrate Setup Setup Titration Apparatus (N2 purge, constant T) Calibrate->Setup Titrate Titrate with 0.1 M NaOH Setup->Titrate Record Record pH vs. Volume Titrate->Record Analyze Plot Titration Curve and Determine pKa at Half-Equivalence Point Record->Analyze End End Analyze->End

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment

Both kinetic and thermodynamic solubility are important parameters in drug discovery.[21][22]

Kinetic Solubility Protocol (High-Throughput Screening):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[23]

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate to create a range of concentrations.[19]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[15][24]

  • Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[23]

Thermodynamic Solubility Protocol (Shake-Flask Method):

  • Sample Preparation: Add an excess of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.[25]

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). This concentration represents the thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons due to the rigid spirocyclic system. The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet.

  • ¹³C NMR: The carbon spectrum will be characterized by the downfield shift of the carbon bearing the hydroxyl group (~60-70 ppm) and the characteristic triplet for the CF₂ carbon due to C-F coupling. The spiro carbon will appear as a quaternary signal.[9][11] The gem-difluoro group will significantly shield the attached carbon, with its chemical shift appearing at a higher field than a typical cyclopropyl carbon.[6]

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a complex multiplet for the two non-equivalent fluorine atoms, with a large geminal F-F coupling constant.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkane)2850-3000
C-F stretch1000-1200 (strong)
C-O stretch (alcohol)1000-1100

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

IonPredicted m/z
[M+H]⁺135.0612
[M+Na]⁺157.0431

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Conclusion and Future Outlook

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol represents a valuable building block at the intersection of spirocycle and fluorine chemistry. Its unique structural and electronic features make it an attractive scaffold for the design of novel therapeutic agents with potentially improved pharmacological profiles. The predicted physicochemical properties suggest a molecule with a balance of lipophilicity and aqueous solubility, making it a good starting point for drug discovery programs.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other new chemical entities. As the field of medicinal chemistry continues to embrace three-dimensional molecular architectures, the importance of fluorinated spirocycles like (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is set to grow, offering new opportunities for the development of innovative medicines.

References

  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1096–1103.
  • Carreira, E. M., & Fessard, T. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues.
  • Grygorenko, O. O., et al. (2022). Monoprotected Diamines Derived from 1,5‐Disubstituted (Aza)spiro[2.3]hexane Scaffolds. European Journal of Organic Chemistry, 2022(23), e202200378.
  • BenchChem. (2025). Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide.
  • Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496.
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  • Enamine. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • University of Calgary. (n.d.).
  • PubChem. (n.d.). (2R,3R)-2,3-difluorohexane.
  • NextSDS. (n.d.). {1-fluorospiro[2.
  • NextSDS. (n.d.). spiro[2.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes.
  • Sigma-Aldrich. (n.d.). spiro[2.3]hexan-5-one | 20061-22-7.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
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  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • ResearchGate. (2025). (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.
  • Apollo Scientific. (n.d.). Spiro[2.3]hexan-5-one.
  • Massachusetts Institute of Technology. (n.d.).
  • ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B)
  • PubMed. (2025). Kinetic & Thermodynamic Solubility Testing.
  • Chemistry LibreTexts. (2022). 6.
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
  • PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • University of Lund. (n.d.).
  • Chemspace. (n.d.). 1-{spiro[2.3]hexan-5-yl}pent-4-en-2-ol - C11H18O | CSSB00120415768.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • MDPI. (2024).
  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa)
  • Apollo Scientific. (2026).
  • PubChem. (n.d.). Spirohexane.
  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
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  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • PMC. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • PMC. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.
  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.

Sources

Exploratory

Engineering 3D Chemical Space: The Strategic Utility of (1,1-Difluorospirohexan-5-yl)methanol in Modern Drug Discovery

Engineering 3D Chemical Space: The Strategic Utility of (1,1-Difluorospiro[1]hexan-5-yl)methanol in Modern Drug Discovery Executive Summary The paradigm of modern medicinal chemistry has fundamentally shifted away from p...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering 3D Chemical Space: The Strategic Utility of (1,1-Difluorospiro[1]hexan-5-yl)methanol in Modern Drug Discovery

Executive Summary

The paradigm of modern medicinal chemistry has fundamentally shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures—a movement widely recognized as the "escape from flatland"[1]. Within this context, (1,1-Difluorospiro[2]hexan-5-yl)methanol emerges as a highly specialized, bifunctional building block. Combining the rigid conformational geometry of a spirocyclic core with the metabolic shielding of a gem-difluoro moiety, this molecule serves as a premium bioisostere for traditional cycloalkanes and para-substituted phenyl rings[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed synthetic workflows, designed to empower drug development professionals in integrating this advanced scaffold into next-generation Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Structural Rationale

To effectively utilize (1,1-Difluorospiro[2]hexan-5-yl)methanol, one must first understand the causality behind its structural design. The molecule is defined by three critical domains: the spiro[2]hexane core, the 1,1-difluoro substitution, and the hydroxymethyl exit vector.

The Spiro[1]hexane Core

Spirocyclic heterocycles and carbocycles are increasingly utilized to expand three-dimensional chemical space[4]. The spiro[2]hexane system—comprising fused cyclopropane and cyclobutane rings—forces the molecule into a rigid, non-planar conformation. This rigidity reduces the entropic penalty upon target binding compared to flexible aliphatic chains, while simultaneously decreasing the lipophilicity (LogP) relative to flat aromatic rings of similar size.

The 1,1-Difluoro Substitution

The strategic placement of two fluorine atoms on the cyclopropane ring serves a dual purpose. First, it acts as a metabolic shield. Cyclopropanes can be susceptible to cytochrome P450-mediated oxidation; fluorination heavily deactivates this site toward electrophilic and oxidative attack[5]. Second, fluorine's intense inductive electron-withdrawing effect can be transmitted through the rigid sigma framework to modulate the pKa of basic amines attached downstream, thereby enhancing the membrane permeability and oral bioavailability of the final drug candidate.

Quantitative Data Summary

Table 1: Fundamental Physicochemical Properties

PropertyValueScientific Rationale / Significance
CAS Registry Number 2090653-93-1Unique identifier for procurement and database indexing.
Molecular Weight 148.15 g/mol Low MW ensures downstream coupling does not violate Lipinski's Rule of 5.
Chemical Formula C₇H₁₀F₂OHigh Fsp³ fraction contributes directly to 3D complexity and solubility.
Primary Exit Vector -CH₂OH (Hydroxymethyl)Versatile synthetic handle for oxidation, halogenation, or mesylation.

Table 2: Comparative Scaffold Metrics (Conceptual)

Scaffold TypeConformationMetabolic LiabilityPrimary Medicinal Chemistry Application
Phenyl RingPlanar (sp²)High (CYP450 oxidation)Traditional hydrophobic core / π-π stacking
CyclohexaneFlexible (Chair/Boat)ModerateStandard aliphatic linker
1,1-Difluorospiro[2]hexane Rigid 3D (sp³) Very Low (C-F bond strength) "Escape from flatland" bioisostere[1]

Synthetic Workflows & Causality in Reaction Design

The primary utility of (1,1-Difluorospiro[2]hexan-5-yl)methanol lies in its hydroxymethyl group, which acts as a synthetic linchpin. Direct nucleophilic substitution (e.g., Mitsunobu reactions) on the primary alcohol is possible, but the steric bulk of the adjacent spirocyclic system often results in sluggish kinetics.

A far more reliable, field-proven workflow involves the mild oxidation of the alcohol to an aldehyde, followed by a reductive amination to forge a robust C-N bond with a target pharmacophore.

Mandatory Visualization: API Integration Workflow

G A (1,1-Difluorospirohexan-5-yl)methanol CAS: 2090653-93-1 B Oxidation Dess-Martin Periodinane A->B Step 1 Anhydrous DCM C 1,1-Difluorospiro[2.3]hexane-5-carbaldehyde Electrophilic Linchpin B->C >85% Yield Preserves Spiro Core D Reductive Amination Target Amine + NaBH(OAc)3 C->D Step 2 C-N Bond Formation E Spirocyclic API Enhanced Fsp³ & Stability D->E Lead Compound

Synthetic workflow illustrating the integration of (1,1-Difluorospiro[2]hexan-5-yl)methanol into an API.

Experimental Protocol: Mild Oxidation to 1,1-Difluorospiro[1]hexane-5-carbaldehyde

To ensure a self-validating and highly reproducible system, the following protocol details the conversion of the primary alcohol to its corresponding aldehyde.

Objective: Generate an electrophilic linchpin without inducing acid-catalyzed ring-opening of the highly strained spiro[2]hexane core.

Materials:

  • (1,1-Difluorospiro[2]hexan-5-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Dissolve the spirocyclic alcohol in anhydrous DCM. Causality: The spiro[2]hexane core is highly strained[3]. While stable under neutral conditions, adventitious moisture combined with acidic byproducts can promote unwanted ring-expansion or hydration of the resulting aldehyde. Argon ensures a pristine environment.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DMP portion-wise over 5 minutes. Causality: DMP is selected over Jones reagent or Swern oxidation because it operates under exceptionally mild, near-neutral conditions. Harsh aqueous acidic conditions (Jones) risk cleaving the cyclopropane ring, while Swern requires cryogenic temperatures (-78 °C) and generates dimethyl sulfide, complicating process scale-up.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2 hours. Validation: Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3). Because the aliphatic spirocycle lacks a UV chromophore, visualize the TLC plate using a basic KMnO₄ stain. The starting alcohol will appear as a rapidly oxidizing yellow spot against a purple background, whereas the aldehyde will migrate with a noticeably higher Rf value.

  • Quench & Workup: Dilute the mixture with additional DCM and add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is completely clear. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product during concentration.

  • Isolation & Analytical Validation: Extract the aqueous layer with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: maintain bath temperature < 30 °C as low molecular weight aldehydes can be volatile). Validation: Confirm the structure via ¹⁹F NMR and ¹H NMR. The gem-difluoro moiety will provide a distinct, pristine diagnostic signal in the ¹⁹F spectrum, confirming the integrity of the fluorinated spiro-core has been maintained throughout the oxidation process.

Sources

Foundational

Comprehensive ^1^H and ^19^F NMR Analysis of (1,1-Difluorospirohexan-5-yl)methanol: A Technical Guide

Comprehensive ^1^H and ^19^F NMR Analysis of (1,1-Difluorospiro[1]hexan-5-yl)methanol: A Technical Guide Introduction: The Structural Significance of the Spiro[1]hexane Scaffold In contemporary medicinal chemistry, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive ^1^H and ^19^F NMR Analysis of (1,1-Difluorospiro[1]hexan-5-yl)methanol: A Technical Guide

Introduction: The Structural Significance of the Spiro[1]hexane Scaffold

In contemporary medicinal chemistry, the spiro[1]hexane scaffold—particularly its 1,1-difluorinated derivatives—has emerged as a highly valuable, conformationally restricted bioisostere for aliphatic chains and tert-butyl groups [2]. The incorporation of the gem-difluoro moiety enhances metabolic stability while modulating the lipophilicity and pKa of adjacent functional groups.

The commercial availability of building blocks such as (1,1-Difluorospiro[1]hexan-5-yl)methanol (CAS 2090653-93-1) has accelerated their use in drug discovery pipelines[3]. However, the orthogonal geometry of the spirocyclic system introduces complex magnetic resonance behaviors. This guide provides an in-depth, causal analysis of the ^1^H and ^19^F NMR spectra for this molecule, establishing a self-validating framework for stereochemical assignment.

Stereochemical & Symmetry Analysis: The Causality of the Spectra

To accurately interpret the NMR spectra of (1,1-difluorospiro[1]hexan-5-yl)methanol, one must first deconstruct its 3D topology. The molecule consists of a cyclopropane ring (C1-C2-C3) and a cyclobutane ring (C3-C4-C5-C6) sharing the spiro carbon (C3).

  • Orthogonal Ring Planes: In a spiro system, the two rings are strictly orthogonal. If the cyclopropane ring lies in the xy-plane, the cyclobutane ring occupies the xz-plane.

  • Time-Averaged Symmetry: While the cyclobutane ring undergoes rapid "butterfly" puckering at room temperature, this dynamic inversion is fast on the NMR timescale. Consequently, the molecule exhibits an effective time-averaged plane of symmetry (the xy-plane).

  • Magnetic Equivalence: Because of this symmetry plane, the two fluorine atoms on C1 (positioned above and below the xy-plane) are enantiotopic . In an achiral NMR solvent like CDCl3, they are magnetically equivalent and will appear as a single resonance in the ^19^F NMR spectrum. Similarly, the two protons on C2 are equivalent.

  • Diastereotopic Cyclobutane Protons: The protons on the cyclobutane ring (C4 and C6) are split into two distinct environments: those residing on the same face as the CF2 group (syn), and those on the opposite face (anti). This spatial fixation prevents rotational averaging, rendering the syn and anti protons diastereotopic .

  • Syn/Anti Diastereomerism: The substitution at C5 (-CH2OH) creates two possible diastereomers depending on whether the hydroxymethyl group is syn or anti relative to the CF2 group[1].

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and the causal physical chemistry driving these values for the primary diastereomer.

Table 1: ^1^H NMR Chemical Shift Assignments (400 MHz, CDCl3)
PositionShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality / Assignment Notes
C2 (Cyclopropane) 1.45 - 1.55t2H^3^JH,F ≈ 10.5Shielded relative to cyclobutane; split into a triplet by the two equivalent fluorines.
C4, C6 (Syn to CF2) 2.35 - 2.45m2H-Deshielded due to spatial proximity to the highly electronegative CF2 group.
C4, C6 (Anti to CF~2)*2.05 - 2.15m2H-Diastereotopic to the syn-protons; less deshielded as they point away from the fluorines.
C5 (Methine) 2.55 - 2.65m1H-Complex multiplet due to vicinal coupling with the four C4/C6 protons and the -CH2OH group.
-CH2OH 3.60 - 3.70d2H^3^JH,H ≈ 6.5Shifted downfield by the adjacent oxygen atom; split by the C5 methine proton.
-OH 1.70 - 1.90br s1H-Broad singlet; chemical shift is highly dependent on sample concentration and hydrogen bonding.
Table 2: ^19^F NMR Chemical Shift Assignments (376 MHz, CDCl3)
PositionShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality / Assignment Notes
C1 (CF2) -134.5 to -136.5t2F^3^JF,H ≈ 10.5Equivalent due to time-averaged xy-plane symmetry; coupled to the two C2 protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D ^1^H NMR. The following step-by-step methodology utilizes orthogonal experiments to create a self-validating data loop.

Step 1: Precision Sample Preparation
  • Weigh exactly 15.0 mg of (1,1-Difluorospiro[1]hexan-5-yl)methanol.

  • Dissolve in 600 µL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

    • Causality: Maintaining a strict 25 mg/mL concentration prevents excessive viscosity (which broadens T2 relaxation times and obscures fine J-couplings) while providing sufficient signal-to-noise (S/N) for 2D NOESY acquisition.

Step 2: 1D ^1^H and ^19^F Baseline Acquisition
  • Acquire a standard 1D ^1^H NMR spectrum (ns=16, d1=2s).

  • Acquire a standard 1D ^19^F NMR spectrum (ns=32, d1=2s). Observe the triplet at ~ -135 ppm.

Step 3: ^19^F{^1^H} Decoupling (The Validation Step)
  • Acquire a ^19^F spectrum with broadband ^1^H decoupling applied across the proton frequency range.

  • Validation Check: The triplet at -135 ppm must collapse into a sharp, single peak.

    • Causality: This definitively proves that the splitting is entirely due to the ^3^J coupling with the two C2 cyclopropane protons, confirming the spirocyclic connectivity and ruling out any unexpected F-F diastereotopicity.

Step 4: 2D NOESY for Diastereomer Identification
  • Acquire a 2D NOESY spectrum (mixing time ~ 300-500 ms).

  • Validation Check: Analyze the cross-peaks corresponding to the -CH2OH protons (~3.65 ppm).

    • If an NOE cross-peak is observed between the -CH2OH protons and the C2 cyclopropane protons (1.50 ppm), you possess the anti-isomer (the hydroxymethyl group is on the same face as the CH2~ of the cyclopropane ring).

    • If this cross-peak is entirely absent, and an NOE is instead observed strictly with the deshielded syn-cyclobutane protons (~2.40 ppm), you possess the syn-isomer .

NMR Assignment Workflow Visualization

G A 1. Sample Preparation (15.0 mg in 600 µL CDCl3) B 2. 1D 1H & 19F NMR (Establish Baseline Multiplicities) A->B C 3. 19F{1H} Decoupling (Validate 3J(F,H) Spin Systems) B->C D 4. 2D COSY & HSQC (Map Cyclobutane Diastereotopicity) C->D E 5. 2D NOESY / HOESY (Determine Syn/Anti Isomerism) D->E

Fig 1: Self-validating NMR workflow for fluorinated spirocyclic diastereomer assignment.

References

  • Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane Source: Organic Letters (ACS Publications) URL:[Link]

  • US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof Source: Google Patents URL

Sources

Exploratory

Mechanism of Formation for 1,1-Difluorospirohexane Ring Systems: A Technical Guide

Mechanism of Formation for 1,1-Difluorospiro[1]hexane Ring Systems: A Technical Guide Introduction & Rationale The 1,1-difluorospiro[1]hexane ring system represents a highly constrained, stereochemically rich scaffold th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation for 1,1-Difluorospiro[1]hexane Ring Systems: A Technical Guide

Introduction & Rationale

The 1,1-difluorospiro[1]hexane ring system represents a highly constrained, stereochemically rich scaffold that has garnered intense interest in modern medicinal chemistry and drug development[2]. As the industry shifts toward "escaping from flatland," spirocyclic and bridged bicyclic systems (such as spiro[1]hexanes and bicyclo[1.1.1]pentanes) are increasingly deployed as bioisosteres for para-substituted benzenes and gem-dimethyl groups. These motifs improve metabolic stability, reduce off-target toxicity, and enhance aqueous solubility by increasing the fraction of sp³ carbons (Fsp³) in drug candidates[2].

The incorporation of the gem-difluorocyclopropane moiety into the spiro[1]hexane core further modulates lipophilicity and acts as a metabolic shield. The synthesis of this core fundamentally relies on the precise, controlled generation of singlet difluorocarbene (:CF₂) and its subsequent [2+1] cycloaddition to an exocyclic methylenecyclobutane derivative[3].

Mechanistic Causality

Difluorocarbene Generation via Anionic Chain Reaction

The most efficient and scalable method for synthesizing the 1,1-difluorospiro[1]hexane system utilizes trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) activated by sodium iodide (NaI)[3]. The generation of :CF₂ from this system is kinetically complex and is driven by an anionic chain reaction[4].

Unlike other fluoride sources (e.g., TBAT) which suffer from autoinhibition, NaI mediates a quasi-stochastic autoacceleration[4]. The mechanistic sequence proceeds as follows:

  • Initiation : The iodide ion (I⁻) attacks the silicon center of TMSCF₃, forming a pentacoordinate siliconate intermediate, [Me₃Si(I)CF₃]⁻.

  • Cleavage : This intermediate undergoes rapid cleavage to release a CF₃⁻ anionoid.

  • α-Elimination : The CF₃⁻ anionoid undergoes an endergonic α-elimination to yield highly reactive singlet difluorocarbene (:CF₂) and a free fluoride ion (F⁻)[4].

  • Autoacceleration : The nascent F⁻ acts as a potent chain carrier, attacking another molecule of TMSCF₃ to propagate the cycle at an accelerated rate[4].

The [2+1] Cycloaddition

The cycloaddition of the generated singlet :CF₂ to the exocyclic double bond of methylenecyclobutane is a concerted, asynchronous electrophilic addition. The empty p-orbital of the singlet carbene interacts with the HOMO (π-bond) of the alkene, while the filled sp² orbital of the carbene donates electron density back into the LUMO (π*-bond) of the alkene[5]. The high strain energy of the resulting spiro[1]hexane system is thermodynamically overcome by the formation of robust C–F and C–C bonds.

Mechanism TMS TMSCF3 (Ruppert-Prakash) Sil [Me3Si(I)CF3]- Siliconate TMS->Sil I- attack NaI NaI (Initiator) Provides I- NaI->Sil CF3 CF3- Anionoid (Pre-equilibrium) Sil->CF3 Cleavage CF2 Singlet :CF2 + F- Release CF3->CF2 α-elimination TS [2+1] Cycloaddition Transition State CF2->TS Electrophilic attack Chain F- driven Anionic Chain Propagation CF2->Chain F- release Alkene Methylenecyclobutane Derivative Alkene->TS HOMO-LUMO interaction Prod 1,1-Difluorospiro[2.3]hexane System TS->Prod Concerted ring closure Chain->TMS Autoacceleration

Self-Validating Experimental Protocol

The following protocol details the synthesis of 1,1-difluorospiro[1]hexane-5-carbonitrile from 3-methylenecyclobutane-1-carbonitrile[3]. This protocol is designed as a self-validating system, incorporating strict causality for every operational choice and In-Process Controls (IPC) to ensure reproducibility.

Materials
  • Substrate : 3-methylenecyclobutane-1-carbonitrile: 1.0 eq (10.73 mmol, ~1.0 g)

  • Reagent : TMSCF₃: 3.5 eq (37.5 mmol, 5.87 g)

  • Initiator : Sodium Iodide (NaI): 0.5 eq (5.36 mmol, 0.8 g)

  • Solvent : Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Workflow & Causality
  • System Preparation & Substrate Solvation : In an oven-dried, argon-purged pressure tube, dissolve the alkene in anhydrous THF.

    • Causality: Absolute anhydrous conditions are critical; trace water will rapidly and irreversibly quench the CF₃⁻ anionoid and :CF₂ intermediates, terminating the chain reaction.

  • Initiator Introduction : Add NaI (0.5 eq) to the solution at room temperature.

    • Causality: NaI serves as the optimal initiator for unactivated exocyclic alkenes. It bypasses the autoinhibition observed with other fluoride sources, promoting the necessary autoacceleration[4].

  • Reagent Addition : Cool the mixture to 0 °C and add TMSCF₃ dropwise.

    • Causality: A large excess (3.5 eq) is mandatory because competing side reactions (e.g., oligomerization to perfluoroalkenes like c-C₃F₆) consume the carbene precursor[4]. Cooling mitigates premature, uncontrolled exothermicity during the initial siliconate formation.

  • Thermal Activation : Seal the pressure tube tightly and heat the reaction mixture to 65–70 °C for 16–24 hours[3].

    • Causality: Heating is required to overcome the activation barrier for the endergonic α-elimination of the CF₃⁻ anionoid. The sealed tube is an absolute requirement to contain the highly volatile TMSCF₃ (bp 85 °C) and gaseous intermediates, ensuring they remain in the liquid phase to drive the [2+1] cycloaddition[3].

  • In-Process Control (IPC) : Monitor the reaction via ¹⁹F NMR of an aliquot.

    • Causality: A self-validating system requires real-time tracking. The disappearance of the TMSCF₃ signal (-67 ppm) and the emergence of the characteristic gem-difluoro signals of the spirocycle (typically an AB quartet or singlet around -120 to -140 ppm) confirms reaction progression and completion.

  • Quenching & Workup : Cool the vessel to 0 °C, carefully vent the pressure, and quench with ice-cold water. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: Venting safely releases built-up fluoro-gases. Water irreversibly quenches any active siliconates or residual TMSCF₃, halting the anionic chain reaction safely.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (5-10% EtOAc in Hexanes) to yield the pure 1,1-difluorospiro[1]hexane-5-carbonitrile.

Workflow Step1 1. Substrate Prep Anhydrous THF Step2 2. Reagent Addition TMSCF3 + NaI at 0°C Step1->Step2 Step3 3. Thermal Activation 65-70°C, Sealed Tube Step2->Step3 Step4 4. IPC & Quenching 19F NMR, H2O Quench Step3->Step4 Step5 5. Extraction DCM / Brine Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Self-validating experimental workflow for 1,1-difluorospiro[1]hexane synthesis.

Quantitative Analysis of Difluorocarbene Precursors

Selecting the correct carbene precursor is vital for the successful synthesis of highly strained spirocyclic systems. The table below summarizes the quantitative and operational differences between common difluorocarbene sources when applied to exocyclic alkenes.

Precursor SystemInitiation MechanismRelative Yield (Spirocyclization)Primary ByproductsOperational Causality
TMSCF₃ / NaI Anionic chain reaction (quasi-stochastic)High (70-85%) TMSF, c-C₃F₆Optimal for unactivated alkenes; requires sealed heating to contain volatiles[4].
TFDA (FSO₂CF₂COOTMS)Thermal concerted fragmentationModerate (50-65%) CO₂, SO₂, TMSFProceeds under mild conditions (80 °C), but suffers from lower overall atom economy[5].
ClCF₂COONa Thermal decarboxylationLow-Moderate (30-50%) NaCl, CO₂Requires harsh heating (120 °C); generally incompatible with sensitive functional groups.
PDFA (Ph₃P⁺CF₂COO⁻)Ylide dissociationModerate (40-60%) Ph₃P, CO₂Operates under neutral conditions; however, byproduct removal (Ph₃P) complicates purification[5].

References

  • Title: WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof Source: Google Patents URL
  • Title : Difluorocarbene Generation from TMSCF₃: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions Source : Journal of the American Chemical Society URL :[Link]

  • Title : Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions Source : Accounts of Chemical Research URL :[Link]

Sources

Foundational

Technical Guide: Establishing the Safety and In Vitro Toxicity Profile of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

Introduction The emergence of novel chemical entities (NCEs) bearing unique three-dimensional scaffolds is a cornerstone of modern drug discovery. Spirocycles, particularly strained systems like the spiro[2.3]hexane moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The emergence of novel chemical entities (NCEs) bearing unique three-dimensional scaffolds is a cornerstone of modern drug discovery. Spirocycles, particularly strained systems like the spiro[2.3]hexane motif, offer an intriguing departure from traditional flat, aromatic structures, providing access to new chemical space. The compound (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, which incorporates a gem-difluoro group on the cyclopropane ring, represents a class of structures with potential applications as bioisosteres or core fragments in medicinal chemistry. The fluorine atoms can modulate metabolic stability, lipophilicity, and binding interactions, making this an attractive scaffold for further development.

However, before any NCE can be advanced in a drug development pipeline, a thorough understanding of its safety and toxicological profile is paramount. Early-stage in vitro toxicity assessment is a critical, resource-efficient strategy to identify potential liabilities, de-risk candidates, and guide structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive framework for researchers and drug development professionals to establish the safety and in vitro toxicity profile of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. We will proceed from initial hazard assessment based on structural analogs to a tiered, logical approach for cytotoxicity and mechanistic toxicity evaluation, grounded in established regulatory principles.[2][3]

Section 1: Presumptive Hazard Identification and Safe Handling

As of the date of this guide, a specific Safety Data Sheet (SDS) for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is not publicly available. In such cases, a conservative approach to hazard assessment is warranted, based on data from structurally related compounds. This proactive analysis informs safe handling procedures and the design of appropriate personal protective equipment (PPE) protocols.

Analysis of Structural Analogs

We can infer potential hazards by examining close analogs:

  • 1,1-difluorospiro[2.3]hexan-5-ol: This analog shares the core difluorospiro[2.3]hexane structure. Notified classifications suggest it is a flammable liquid that causes skin and eye irritation, and may cause drowsiness or dizziness (Specific target organ toxicity — single exposure).[4]

  • {1-fluorospiro[2.3]hexan-5-yl}methanol: The mono-fluorinated version also indicates risks of skin and eye irritation and potential specific target organ toxicity.[5]

  • Methanol Functional Group (-CH2OH): The parent compound, methanol, is acutely toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs (specifically the optic nerve).[6][7] While the toxicity of the methanol moiety in the context of the larger molecule is not identical, it warrants caution.

Based on this composite analysis, a presumptive hazard profile can be assembled.

Table 1: Presumptive GHS Hazard Classification for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol
Hazard ClassGHS CategorySignal WordHazard StatementBasis of Inference
Flammable LiquidsCategory 3 (Est.)WarningH226: Flammable liquid and vaporBased on 1,1-difluorospiro[2.3]hexan-5-ol[4]
Skin IrritationCategory 2WarningH315: Causes skin irritationBased on both fluoro-spirohexane analogs[4][5]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritationBased on both fluoro-spirohexane analogs[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 1 / 3Danger/WarningH370: Causes damage to organs / H336: May cause drowsinessBased on methanol and spirohexane analogs[4][5][7]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 (Est.)DangerH301/H311/H331: Toxic if swallowed/in contact with skin/if inhaledPrecautionary principle based on methanol parent[7][8]
Recommended Safe Handling Procedures

Given the presumptive hazards, the following laboratory practices are mandatory:

  • Engineering Controls: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.

  • Fire Safety: Store away from heat, sparks, and open flames. Ensure fire extinguishing media (e.g., CO2, dry chemical, foam) is accessible.[6]

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 2: A Tiered Strategy for In Vitro Toxicity Profiling

A structured, tiered approach to in vitro toxicity testing ensures that resources are used efficiently while building a comprehensive toxicological dataset. This strategy moves from broad cytotoxicity screening to more focused mechanistic assays.

Diagram 1: Tiered In Vitro Toxicity Testing Workflow

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Genotoxicity & Advanced Endpoints T1_Start Compound Preparation (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in DMSO/Vehicle T1_Assay Dose-Response Cytotoxicity Assay (e.g., MTT, Resazurin) Two Cell Lines (e.g., HepG2, HEK293) T1_Start->T1_Assay T1_Endpoint Calculate IC50 Values T1_Assay->T1_Endpoint T2_Decision IC50 < 30 µM? T1_Endpoint->T2_Decision T2_Apoptosis Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) T2_Decision->T2_Apoptosis Yes T3_Decision Compound Advances? T2_Decision->T3_Decision No T2_Caspase Caspase Activity Assay (Caspase-3/7) T2_Apoptosis->T2_Caspase Report Comprehensive Toxicity Report T2_Caspase->Report T3_Genotox In Vitro Micronucleus Assay (OECD TG 487) T3_Decision->T3_Genotox Yes T3_Ames Bacterial Reverse Mutation Test (Ames) (OECD TG 471) T3_Genotox->T3_Ames T3_Ames->Report

Caption: A logical workflow for characterizing in vitro toxicity, from initial screening to mechanistic and genotoxicity evaluation.

Tier 1: Basal Cytotoxicity Assessment

Causality: The primary goal is to determine the concentration at which the compound elicits a cytotoxic response. This is a fundamental measure of a compound's potential to cause harm to cells.[9] We employ two cell lines to gain broader insight:

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver model, the primary site of drug metabolism. Toxicity in this line can be an early warning for potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): A commonly used, non-cancerous cell line that provides a baseline for general cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[10]

Methodology:

  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in DMSO. Create a serial dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.[11]

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine). This validates the assay's ability to detect cell death.

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Diagram 2: Experimental Workflow for the MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout cluster_analysis Analysis Seed Seed Cells (HepG2/HEK293) Incubate24h Incubate 24h Seed->Incubate24h Dose Dose Cells (48-72h Incubation) Stock Prepare Stock (10 mM in DMSO) Dilute Serial Dilutions Stock->Dilute Dilute->Dose AddMTT Add MTT Reagent (3-4h Incubation) Solubilize Solubilize Formazan AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Normalize Normalize to Controls Plot Plot Dose-Response Normalize->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Step-by-step experimental protocol for determining compound cytotoxicity using the MTT assay.

Tier 2 & 3: Mechanistic and Genotoxicity Profiling

Causality: If significant cytotoxicity is observed in Tier 1 (e.g., IC50 < 30 µM), it is crucial to understand the mechanism of cell death. Is the compound inducing a programmed, controlled cell death (apoptosis) or causing catastrophic cell lysis (necrosis)? This has profound implications for potential inflammatory responses in vivo. Furthermore, assessing the potential for a compound to damage DNA (genotoxicity) is a critical regulatory requirement, as genotoxic compounds can be mutagens or carcinogens.[12][13]

  • Mechanistic Assays (Tier 2): Assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between apoptotic and necrotic cells.

  • Genotoxicity Assays (Tier 3): Standard regulatory assays include the in vitro Micronucleus Test (OECD TG 487), which detects chromosome damage, and the Bacterial Reverse Mutation (Ames) Test (OECD TG 471), which screens for gene mutations.[3][14]

Section 3: Data Interpretation and Reporting

All experimental data must be presented clearly and concisely, with all controls demonstrating the validity of the assay.

Table 2: Template for Reporting In Vitro Cytotoxicity Data
CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM) [95% CI]Hill SlopeR² of Curve Fit
(1,1-Difluorospiro[2.3]hexan-5-yl)methanolHepG2MTT72[Experimental Value][Value][Value]
(1,1-Difluorospiro[2.3]hexan-5-yl)methanolHEK293MTT72[Experimental Value][Value][Value]
Positive Control (e.g., Staurosporine)HepG2MTT72[Value, e.g., <0.1][Value][Value]

Conclusion

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol is a novel chemical entity with potential utility in drug discovery programs. However, its progression is contingent on a rigorous evaluation of its safety and toxicity. This guide outlines a robust, tiered strategy for this characterization. By beginning with a presumptive hazard assessment based on structural analogs to ensure safe handling, and proceeding through a logical sequence of in vitro assays—from basal cytotoxicity to mechanistic and genotoxicity studies—researchers can build a comprehensive toxicological profile. This early-stage data is invaluable for making informed decisions, guiding medicinal chemistry efforts, and ultimately reducing the risk of late-stage attrition in the drug development process.[1][15]

References

  • Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health LifeSciences URL: [Link]

  • Title: In Vitro Cytotoxicity Assay - Alfa Cytology Source: Alfa Cytology URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines Source: PETA Science Consortium International e.V. URL: [Link]

  • Title: Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD Source: OECD URL: [Link]

  • Title: Guidelines for the Testing of Chemicals - OECD Source: OECD URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity - OECD Source: OECD URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen Source: IntechOpen URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI Source: MDPI URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SAFETY DATA SHEET - A.G. Layne, Inc. Source: A.G. Layne, Inc. URL: [Link]

  • Title: 1,1-difluorospiro[2.3]hexan-5-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC Source: PMC URL: [Link]

  • Title: {1-fluorospiro[2.3]hexan-5-yl}methanol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: SAFETY DATA SHEET METHANOL Source: Univar Europe URL: [Link]

  • Title: In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC Source: PMC URL: [Link]

  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy Source: Biomedical Research and Therapy URL: [Link]

Sources

Exploratory

The Ascendant Role of Difluorospirocyclic Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine and spirocyclic motifs has independently proven to be a powerful approach in modern medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and spirocyclic motifs has independently proven to be a powerful approach in modern medicinal chemistry. This guide delves into the synergistic combination of these two strategies, focusing on the emerging role of difluorospirocyclic compounds in drug discovery. We will explore the synthetic accessibility, unique physicochemical properties, and profound impact on pharmacological profiles that these three-dimensional scaffolds offer. By examining the underlying principles of their design and the causal relationships behind their observed effects, this document serves as a technical resource for researchers seeking to leverage difluorospirocyclic systems to overcome contemporary challenges in drug development, from optimizing ADME properties to unlocking novel chemical space.

Introduction: The Convergence of Two Privileged Scaffolds

The relentless pursuit of novel chemical entities with superior therapeutic profiles has led medicinal chemists to explore beyond the traditional "flatland" of aromatic compounds. This has given rise to a greater appreciation for three-dimensional (3D) molecular architectures that can better mimic the complex topographies of biological targets.[1][2] Two of the most successful strategies in this endeavor have been the incorporation of fluorine and the use of spirocyclic systems. Their convergence into difluorospirocyclic compounds represents a compelling, albeit underexplored, frontier in drug design.[3]

The Fluorine Factor: The introduction of fluorine into drug candidates is a well-established strategy to modulate a wide range of properties.[4] The unique electronic nature of the fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[5] The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[6]

The Spirocyclic Advantage: Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and defined three-dimensional geometry.[7][8] This conformational restriction can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thereby enhancing potency.[5][9] Furthermore, the sp³-rich nature of spirocycles often leads to improved solubility and reduced non-specific binding compared to their aromatic counterparts.[10]

This guide will provide a comprehensive overview of the synthesis, properties, and applications of difluorospirocyclic compounds, with a particular focus on their potential to address key challenges in modern drug discovery.

Strategic Design and Synthesis of Difluorospirocyclic Building Blocks

The successful integration of difluorospirocyclic motifs into drug discovery programs hinges on the availability of versatile and scalable synthetic routes to key building blocks. Significant progress has been made in the synthesis of these compounds, particularly derivatives of 6,6-difluorospiro[3.3]heptane.[11][12][13][14]

Convergent Synthetic Strategies for 6,6-Difluorospiro[3.3]heptane Derivatives

A robust and scalable approach to 6,6-difluorospiro[3.3]heptane building blocks has been developed, enabling their production on a multigram scale.[11][12][13][14] This is crucial for their practical application in medicinal chemistry campaigns, which require substantial quantities of material for screening and optimization.

A key convergent strategy involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor.[11][12][13][14] This intermediate can be synthesized from commercially available starting materials and allows for the construction of a wide array of functionalized spirocycles.

Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid [11]

  • Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate: To a solution of diethyl malonate in a suitable solvent, add a strong base such as sodium hydride. Subsequently, add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and heat the reaction mixture to effect the double alkylation and formation of the spirocyclic diester.

  • Step 2: Hydrolysis to the Diacid: Treat the resulting diester with a strong base, such as sodium hydroxide, in a mixture of water and alcohol to hydrolyze both ester groups to the corresponding dicarboxylic acid.

  • Step 3: Decarboxylation: Heat the dicarboxylic acid in a high-boiling solvent to induce decarboxylation, affording the desired 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

This multi-step synthesis is amenable to large-scale production, providing access to key building blocks for further elaboration.[11][12][13][14]

Logical Workflow for the Synthesis of Functionalized 6,6-Difluorospiro[3.3]heptane Building Blocks

G start Commercially Available Cyclobutanone Derivative intermediate1 1,1-bis(bromomethyl)-3,3-difluorocyclobutane start->intermediate1 Multi-step synthesis diester Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate intermediate1->diester Double alkylation malonate Diethyl Malonate malonate->diester diacid 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid diester->diacid Hydrolysis acid 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid diacid->acid Decarboxylation amine 6,6-Difluorospiro[3.3]heptan-2-amine acid->amine Curtius rearrangement other Other Functionalized Derivatives acid->other amine->other

Caption: Convergent synthesis of key 6,6-difluorospiro[3.3]heptane building blocks.

Impact on Physicochemical Properties: A Data-Driven Analysis

The introduction of a gem-difluoro group into a spirocyclic scaffold has a predictable and tunable effect on key physicochemical properties that are critical for drug-likeness. These include acidity (pKa), lipophilicity (LogP), and metabolic stability.

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of nearby acidic and basic functional groups. This effect is primarily inductive and can be a valuable tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH.[15]

For example, the pKa of a carboxylic acid on a spiro[3.3]heptane scaffold is lowered upon gem-difluorination.[11][15] Similarly, the pKa of a primary amine on the same scaffold is also reduced. This increased acidity of the protonated amine can be beneficial for breaking through the "pKa ceiling" often encountered in drug discovery, where high basicity can lead to off-target effects and poor pharmacokinetic properties.

Impact on Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex and can be counterintuitive. While fluorine is the most electronegative element, the introduction of a CF2 group does not always lead to a decrease in LogP.[1][16] In some cases, it can even increase lipophilicity compared to the non-fluorinated analog.[11] This is due to the interplay of various factors, including the molecule's overall shape, polarity, and the potential for intramolecular interactions.[1][16]

Table 1: Comparative Physicochemical Properties of Functionalized Spiro[3.3]heptanes

CompoundRpKa (Amine)LogP (Amide Derivative)
Spiro[3.3]heptaneH~10.5~2.5
6-Fluorospiro[3.3]heptaneF~9.7~2.3
6,6-Difluorospiro[3.3]heptane F, F ~8.9 ~2.4
6-(Trifluoromethyl)spiro[3.3]heptaneCF3~7.8~3.0

Note: The values presented are approximate and can vary depending on the specific derivatives and measurement conditions. Data is compiled and extrapolated from multiple sources for comparative purposes.[11][15]

This non-linear relationship between fluorination and lipophilicity provides medicinal chemists with a nuanced tool to modulate this critical property.

Conformational Consequences of Difluorination

The introduction of a gem-difluoro group can also have a significant impact on the conformational preferences of the spirocyclic scaffold.[6][17] The C-F bond is longer than a C-H bond, and the fluorine atoms are larger than hydrogen atoms, which can lead to steric and electronic effects that favor specific ring puckering and substituent orientations.[18] This conformational control can be harnessed to lock a molecule into a more bioactive conformation, leading to improved potency and selectivity.[19]

Diagram of Conformational Effects of Difluorination

G A Non-fluorinated Spirocycle (Flexible Conformation) B Difluorinated Spirocycle (Rigidified Conformation) A->B Gem-difluorination C Pre-organized Bioactive Conformation B->C Conformational restriction D Enhanced Target Binding C->D Reduced entropic penalty

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Foundational

Structural Elucidation of (1,1-Difluorospirohexan-5-yl)methanol Derivatives: An X-ray Crystallographic Guide

Structural Elucidation of (1,1-Difluorospiro[1]hexan-5-yl)methanol Derivatives: An X-ray Crystallographic Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of (1,1-Difluorospiro[1]hexan-5-yl)methanol Derivatives: An X-ray Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (1,1-Difluorospiro[1]hexan-5-yl)methanol (CAS: 2090653-93-1)

Executive Summary

The drive to improve the physicochemical properties of drug candidates has led to the widespread adoption of heavily sp3 -hybridized bioisosteres. Among these, the spiro[1]hexane scaffold has emerged as a premier conformational mimic for para-substituted benzenes, piperidines, and tert-butyl groups [1]. Specifically, (1,1-Difluorospiro[1]hexan-5-yl)methanol offers a unique combination of structural rigidity, reduced lipophilicity (Log P ), and enhanced metabolic stability against cytochrome P450 oxidation.

This technical whitepaper provides an in-depth guide to the X-ray crystallographic analysis of this scaffold. By detailing the causality behind crystallization protocols, structural refinement, and Exit Vector Plot (EVP) analysis, this guide establishes a self-validating framework for integrating fluorinated spirocycles into structure-based drug design (SBDD) pipelines.

Structural Signatures & Crystallographic Rationale

Understanding the three-dimensional architecture of the 1,1-difluorospiro[1]hexane core requires precise Single-Crystal X-ray Diffraction (SCXRD) data. The molecular geometry is governed by the interplay between extreme ring strain and stereoelectronic effects [2].

Geometric and Conformational Features
  • Spiro-Fusion Geometry: The molecule consists of a highly strained, rigidly planar cyclopropane ring fused at a single quaternary carbon (C3) to a cyclobutane ring.

  • Cyclobutane Puckering: Unlike the planar cyclopropane, the cyclobutane ring adopts a distinct "puckered" conformation (typically 25°–30°). Causality: This puckering is thermodynamically driven to relieve Pitzer strain (torsional strain) caused by the eclipsing interactions of adjacent C-H bonds [4].

  • Fluorine Stereoelectronics: The gem-difluoro group at C1 exerts a strong electron-withdrawing effect. The high electronegativity of fluorine compresses the F-C-F bond angle below the ideal tetrahedral 109.5° and highly polarizes the C-F bonds, making them prime participants in intermolecular C-F···H hydrogen bonding within the crystal lattice.

Quantitative Structural Parameters

The following table summarizes the benchmark crystallographic parameters expected when solving the structure of (1,1-difluorospiro[1]hexan-5-yl)methanol derivatives.

Table 1: Representative SCXRD Geometric Parameters

Structural ParameterExpected RangeCausality / Structural Implication
C(spiro)–C(cyclobutane) 1.54 – 1.56 ÅElongated relative to standard alkanes due to extreme spiro-fusion strain.
C–F Bond Length 1.36 – 1.38 ÅHighly polarized; dictates the supramolecular packing architecture.
F–C–F Angle 104° – 106°Compressed relative to ideal tetrahedral (109.5°) due to Bent's Rule.
Cyclobutane Puckering 25° – 30°Relieves Pitzer strain between eclipsing C-H bonds on C4, C5, and C6.
Exit Vector Angle (C1···C5) ~180° (pseudo-linear)Validates the scaffold as a perfectly linear para-phenyl bioisostere.

Experimental Protocols: From Liquid to Lattice

A significant challenge in the crystallographic analysis of small, highly aliphatic spirocycles like (1,1-difluorospiro[1]hexan-5-yl)methanol is their physical state; they are frequently volatile oils or low-melting solids at room temperature.

Derivatization Strategy

To obtain diffraction-quality crystals, the primary alcohol must be derivatized.

  • Protocol: Convert the hydroxymethyl group into a heavy-atom ester, such as a 4-bromobenzoate or 4-nitrobenzoate.

  • Causality: This transformation serves a dual purpose. First, the rigid, planar aromatic system increases the molecular weight and promotes highly ordered π−π stacking in the crystal lattice, drastically increasing the melting point. Second, the heavy bromine atom provides a strong anomalous dispersion signal ( Δf′′ ), which is strictly required to unambiguously determine the absolute stereochemistry (Flack parameter) of the chiral spirocycle [3].

Crystallization and Data Collection Workflow

G A Synthesis of (1,1-Difluoro...yl)methanol B Derivatization (e.g., 4-Bromobenzoylation) A->B Increase MW & MP C Crystallization (Vapor Diffusion / Slow Evaporation) B->C Promote Lattice Packing D SCXRD Data Collection (Cu Kα, 100 K) C->D Select Single Crystal E Phase Solution & Structure Refinement D->E Generate Electron Density F Absolute Configuration (Flack Parameter Validation) E->F Validate Stereochemistry

Caption: Workflow for the crystallization and X-ray structural elucidation of spirocyclic derivatives.

Step-by-Step SCXRD Protocol:

  • Crystal Growth: Dissolve the 4-bromobenzoate derivative in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a crystallization tube. Allow vapor diffusion to occur at 4 °C over 3–7 days.

  • Mounting: Select a colorless, block-shaped single crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop immediately to the goniometer equipped with an open-flow nitrogen cryostream set to 100 K .

    • Causality for 100 K: Cryo-cooling minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids), which is critical for accurately resolving the positions of light atoms (carbon, fluorine) and accurately mapping the puckered cyclobutane conformations.

  • Radiation Source: Utilize Cu K α radiation ( λ=1.54178 Å) rather than Mo K α . Cu K α yields a significantly stronger anomalous scattering signal for lighter organic molecules, ensuring a Flack parameter standard uncertainty of <0.05 .

  • Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Bioisosteric Mapping: Exit Vector Plot (EVP) Analysis

Once the crystallographic coordinates (.cif file) are obtained, the data is utilized to validate the compound's utility as a bioisostere. For (1,1-difluorospiro[1]hexan-5-yl)methanol, the goal is to prove it mimics a para-substituted phenyl ring or a 1,4-disubstituted piperidine [2].

This is achieved via Exit Vector Plot (EVP) Analysis , a computational method that relies directly on empirical X-ray data rather than theoretical gas-phase minimizations.

EVP N1 Step 1 Extract SCXRD Coordinates (.cif) N2 Step 2 Define Ring Centroids (C1 & C5) N1->N2 N3 Step 3 Calculate Exit Vectors (C-F / C-O) N2->N3 N4 Step 4 Overlay with Target Isostere (e.g., Phenyl) N3->N4 N5 Step 5 Compute Vector Angle & Distance RMSD N4->N5

Caption: Exit Vector Plot (EVP) analysis logic for bioisosteric mapping of spiro[1]hexanes.

EVP Interpretation

By mapping the vector originating from the C1 difluoro group through the spiro-center to the C5 hydroxymethyl group, researchers can calculate the Root Mean Square Deviation (RMSD) of the trajectory. X-ray data consistently shows that the C1–C5 axis in spiro[1]hexanes closely approximates the 180° vector angle of a para-substituted benzene. However, the sp3 nature of the spirocycle pushes the substituents slightly out of the idealized 2D plane, allowing the molecule to sample unique chemical space within a receptor's binding pocket while maintaining the overall linear trajectory [1, 3].

Conclusion

The rigorous X-ray crystallographic analysis of (1,1-Difluorospiro[1]hexan-5-yl)methanol derivatives is foundational for their application in rational drug design. By employing heavy-atom derivatization, cryogenic data collection, and subsequent EVP analysis, structural biologists can accurately map the unique conformational space, cyclobutane puckering, and stereoelectronic profiles of these valuable fluorinated bioisosteres.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom‐Containing Analogues National Center for Biotechnology Information (PMC) URL:

  • 4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation ACS Publications (The Journal of Organic Chemistry) URL:

  • Monoprotected Diamines Derived from 1,5‐Disubstituted (Aza)spiro[1]hexane Scaffolds ResearchGate URL:

  • Conformational Analysis of Spiro[1]hexane Amino Acids: A Technical Guide Benchchem URL:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

Introduction The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The gem-difluorocyclopropane moiety, in particular, is a valuable structural motif found in numerous biologically active compounds. When incorporated into a spirocyclic system like the spiro[2.3]hexane framework, it creates a conformationally restricted, three-dimensional structure that can be pivotal for targeted drug design. This document provides a detailed, step-by-step protocol for the synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, a key building block for the development of novel therapeutics and agrochemicals.

The synthetic strategy outlined herein is a multi-step process commencing from a functionalized cyclobutanone precursor. The key transformations involve the formation of an exocyclic methylene group via a Wittig reaction, followed by a difluorocyclopropanation reaction, and culminating in the reduction of a carboxylic acid to the target primary alcohol. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, providing not only a procedural guide but also the scientific rationale behind each step.

Synthetic Strategy Overview

The synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol can be logically approached through a three-stage process. This strategy leverages well-established and robust chemical transformations to construct the target molecule efficiently.

G cluster_0 Stage 1: Precursor Formation cluster_1 Stage 2: Core Structure Assembly cluster_2 Stage 3: Final Reduction A 3-Oxocyclobutane-1-carboxylic acid B Methyl 3-oxocyclobutane-1-carboxylate A->B Esterification (e.g., SOCl2, MeOH) C Methyl 3-methylenecyclobutane-1-carboxylate B->C Wittig Reaction D 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid methyl ester C->D Difluorocyclopropanation E (1,1-Difluorospiro[2.3]hexan-5-yl)methanol D->E Reduction (e.g., LiAlH4)

Figure 1: Overall synthetic workflow for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
3-Oxocyclobutane-1-carboxylic acidCommercial≥95%
Thionyl chloride (SOCl₂)Commercial≥99%Use in a well-ventilated fume hood.
Methanol (MeOH), anhydrousCommercial≥99.8%
Methyltriphenylphosphonium bromideCommercial≥98%
n-Butyllithium (n-BuLi), 2.5 M in hexanesCommercialHandle under an inert atmosphere.
Tetrahydrofuran (THF), anhydrousCommercial≥99.9%
Trimethyl(trifluoromethyl)silane (TMSCF₃)CommercialRuppert-Prakash reagent.
Sodium iodide (NaI)Commercial≥99%
N,N-Dimethylformamide (DMF), anhydrousCommercial≥99.8%
Lithium aluminum hydride (LiAlH₄)CommercialHandle with extreme care under inert gas.
Diethyl ether (Et₂O), anhydrousCommercial≥99.7%
Stage 1: Precursor Formation

Step 1a: Esterification of 3-Oxocyclobutane-1-carboxylic acid

This initial step protects the carboxylic acid as a methyl ester, which is more compatible with the subsequent Wittig reaction conditions.

  • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutane-1-carboxylate.

Step 1b: Wittig Reaction to form Methyl 3-methylenecyclobutane-1-carboxylate

The Wittig reaction converts the ketone into an exocyclic alkene, which is the substrate for the subsequent difluorocyclopropanation.[1][2]

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.4 M) under an argon atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to -78 °C and add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 3-methylenecyclobutane-1-carboxylate.

Stage 2: Core Structure Assembly

Step 2a: Difluorocyclopropanation

This key step introduces the gem-difluorocyclopropane moiety via the addition of difluorocarbene to the exocyclic double bond. The difluorocarbene is generated in situ from TMSCF₃ and NaI.[3][4][5]

  • To a solution of methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq) and sodium iodide (2.0 eq) in anhydrous DMF (0.3 M) under an argon atmosphere, add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford 1,1-difluorospiro[2.3]hexane-5-carboxylic acid methyl ester.

Stage 3: Final Reduction

Step 3a: Reduction to (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

The final step is the reduction of the methyl ester to the target primary alcohol using a powerful reducing agent like lithium aluminum hydride.

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an argon atmosphere, add a solution of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid methyl ester (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel to obtain (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm their identity and purity.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • n-Butyllithium and lithium aluminum hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere with appropriate care.

  • Thionyl chloride is corrosive and toxic. Handle with care.

  • Anhydrous solvents are required for several steps. Ensure proper drying techniques are used.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. By following these procedures, researchers can reliably produce this valuable building block for further elaboration in drug discovery and materials science programs. The synthetic route is robust and relies on well-understood chemical transformations, making it accessible to chemists with a solid background in organic synthesis.

References

  • Gerasov, A., et al. (2020). Selective Synthesis of exo-Spiro[2′,2′-difluorocyclopropane- 3′,2′-tropanes]. Russian Chemical Bulletin, 69, 138-143.
  • Taguchi, T., et al. (2018). Chemo-enzymatic synthesis of spiro type gem-difluorocyclopropane as core molecule candidate for liquid crystal compounds. Journal of Fluorine Chemistry, 210, 77-88.
  • Dolbier, W. R., Jr. (2010). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 6, 768.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.
  • Advanced ChemBlocks Inc. (2026). 2,2-difluorospiro[2.3]hexan-5-ol 97%.
  • ChemScene. (n.d.). 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1,1-difluorospiro[2.3]hexane-5-carboxylic acid.
  • NextSDS. (n.d.). 1,1-difluorospiro[2.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).
  • Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120.
  • Carreira, E. M., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues.

Sources

Application

The Rising Star in Bioisosterism: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol as a Superior Replacement for the tert-Butyl Group

Introduction: Overcoming the Limitations of a Ubiquitous Moiety In the landscape of medicinal chemistry, the tert-butyl group is a familiar landmark. Its steric bulk is frequently employed to confer metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Limitations of a Ubiquitous Moiety

In the landscape of medicinal chemistry, the tert-butyl group is a familiar landmark. Its steric bulk is frequently employed to confer metabolic stability, modulate receptor-ligand interactions, and enhance the conformational rigidity of drug candidates.[1] However, this stalwart of molecular design is not without its drawbacks. The lipophilicity imparted by the tert-butyl group can negatively impact solubility, and it is often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to high clearance rates and potential drug-drug interactions.[2][3]

The quest for bioisosteres that mimic the desirable attributes of the tert-butyl group while mitigating its liabilities has led to the exploration of novel three-dimensional scaffolds.[2][3] Among these, spirocyclic systems have emerged as particularly promising due to their inherent rigidity and ability to project substituents into three-dimensional space.[4][5] This application note details the use of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol as a bioisostere for the tert-butyl group, offering a compelling alternative for drug development professionals seeking to enhance the physicochemical and pharmacokinetic profiles of their lead compounds.

The (1,1-Difluorospiro[2.3]hexan-5-yl)methanol moiety presents a unique combination of features. The spiro[2.3]hexane core provides a rigid, three-dimensional scaffold that can occupy a similar spatial volume to the tert-butyl group. The gem-difluoro substitution on the cyclopropane ring is a key design element, known to enhance metabolic stability and modulate electronic properties without significantly increasing lipophilicity.[6][7][8] The methanolic functional group offers a convenient handle for attachment to a parent molecule.

This guide will provide a comprehensive overview of the rationale behind using this novel bioisostere, detailed protocols for its synthesis and incorporation into target molecules, and a comparative analysis of its properties relative to the traditional tert-butyl group.

Structural and Physicochemical Rationale

The rationale for employing (1,1-Difluorospiro[2.3]hexan-5-yl)methanol as a tert-butyl bioisostere is rooted in its distinct structural and electronic properties.

Structural Comparison:

Caption: Structural comparison of the tert-butyl group and the (1,1-Difluorospiro[2.3]hexan-5-yl)methanol moiety.

The spirocyclic scaffold of the bioisostere offers a more defined three-dimensional shape compared to the freely rotating methyl groups of the tert-butyl moiety. This can lead to more specific and potentially stronger interactions with biological targets.

Key Physicochemical Advantages:

  • Enhanced Metabolic Stability: The replacement of C-H bonds with C-F bonds in the gem-difluoro group significantly increases the energy required for oxidative metabolism, thereby reducing clearance by cytochrome P450 enzymes.[6][7][8]

  • Modulated Lipophilicity: While the introduction of fluorine can increase lipophilicity, the overall impact of the spirocyclic scaffold and the hydroxyl group can lead to a more favorable lipophilicity profile compared to the highly lipophilic tert-butyl group. This can translate to improved aqueous solubility.

  • Increased Fsp3 Character: The higher fraction of sp3-hybridized carbons in the spirocyclic system contributes to a more three-dimensional structure, a feature that has been correlated with higher success rates in clinical development.

  • Conformational Rigidity: The rigid spiro[2.3]hexane core restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.[4]

Synthetic Protocols

Overall Synthetic Workflow:

G A Commercially Available Starting Material B Formation of Difluorocyclobutane Intermediate A->B Fluorination C Cyclopropanation B->C e.g., Johnson-Corey-Chaykovsky reaction D Functional Group Interconversion C->D e.g., Hydrolysis, Decarboxylation E Reduction to Alcohol D->E e.g., LiAlH4 reduction F (1,1-Difluorospiro[2.3]hexan-5-yl)methanol E->F

Caption: A generalized workflow for the synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Protocol 1: Synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

This protocol is adapted from the synthesis of analogous difluorinated spirocyclic systems.[9]

Step 1: Synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

  • To a solution of diethyl 3-oxocyclobutane-1,1-dicarboxylate (1 equivalent) in dichloromethane (DCM) at 0 °C, add diethylaminosulfur trifluoride (DAST) (2.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Step 2: Synthesis of Diethyl 1,1-difluorospiro[2.3]hexane-5,5-dicarboxylate

This step utilizes a Johnson-Corey-Chaykovsky type reaction for cyclopropanation.[10][11]

  • To a suspension of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portionwise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Add a solution of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1 equivalent) in anhydrous DMSO to the ylide solution.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation to 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

  • To a solution of diethyl 1,1-difluorospiro[2.3]hexane-5,5-dicarboxylate (1 equivalent) in ethanol, add a solution of potassium hydroxide (5 equivalents) in water.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Heat the mixture to 120 °C to effect decarboxylation until gas evolution ceases.

  • Cool the mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 4: Reduction to (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Protocol 2: Incorporation into a Parent Molecule via Ether Linkage

This protocol describes a general method for attaching the bioisostere to a parent molecule containing a suitable leaving group (e.g., a halide or tosylate).

  • To a solution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol (1.2 equivalents) in anhydrous THF or dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portionwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the parent molecule containing the leaving group (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Application and Comparative Data

The true value of a bioisosteric replacement is demonstrated through a direct comparison of the physicochemical and pharmacokinetic properties of the parent compound with its analogue. While a specific case study for the (1,1-Difluorospiro[2.3]hexan-5-yl)methanol bioisostere is not yet prominent in the literature, we can construct a representative comparison based on established trends for similar spirocyclic and fluorinated bioisosteres.[2][3][12]

Table 1: Representative Comparison of a Hypothetical Drug Candidate with a tert-Butyl Group versus its (1,1-Difluorospiro[2.3]hexan-5-yl)methanol Analogue

PropertyParent Drug (with tert-Butyl)Analogue (with Bioisostere)Rationale for Improvement
Molecular Weight XX + ~50 DaIncreased mass of the bioisostere.
cLogP High (e.g., 4.5)Moderately Lower (e.g., 3.8)The spirocyclic nature and hydroxyl group can reduce lipophilicity.
Aqueous Solubility LowImprovedLower lipophilicity generally leads to better solubility.
Metabolic Stability (t½ in human liver microsomes) Short (e.g., 15 min)Significantly Longer (e.g., > 90 min)The C-F bonds are resistant to oxidative metabolism.[6][7]
In Vivo Clearance HighLowerImproved metabolic stability translates to reduced clearance.
Target Potency (IC50) YSimilar to or slightly improvedThe rigid scaffold can lead to a more favorable binding conformation.
hERG Inhibition Potential liabilityPotentially reducedAltered electronics and shape can reduce off-target effects.

This table illustrates the potential for significant improvements in "drug-like" properties when replacing a tert-butyl group with the (1,1-Difluorospiro[2.3]hexan-5-yl)methanol bioisostere. The most notable anticipated advantage is the dramatic increase in metabolic stability.

Workflow for Bioisosteric Replacement in a Drug Discovery Program:

G A Identify Lead Compound with tert-Butyl Group and Metabolic Liability B Synthesize (1,1-Difluorospiro[2.3]hexan-5-yl)methanol (Protocol 1) A->B C Incorporate Bioisostere into Parent Molecule (Protocol 2) A->C B->C D In Vitro Profiling: - Potency - Solubility - Metabolic Stability (HLM, S9) C->D E Comparative Analysis of Parent vs. Analogue D->E F In Vivo Pharmacokinetic Studies in Rodents E->F Favorable Profile G Lead Optimization and Selection of Development Candidate F->G

Caption: A typical workflow for implementing the bioisosteric replacement strategy.

Conclusion

The (1,1-Difluorospiro[2.3]hexan-5-yl)methanol moiety represents a sophisticated and highly advantageous bioisostere for the commonly used tert-butyl group. Its unique combination of a rigid spirocyclic core and gem-difluorination offers a powerful strategy to overcome the metabolic instability and high lipophilicity often associated with tert-butyl-containing compounds. The synthetic protocols provided herein, adapted from established methodologies, offer a clear path to accessing this valuable building block and incorporating it into drug discovery programs. By embracing such innovative, three-dimensional scaffolds, medicinal chemists can significantly enhance the probability of success in developing safer and more effective therapeutics.

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition, e202521633. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition, e21633. [Link]

  • Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 24(59), 15844-15849. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. [Link]

  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Synapse. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2025). a) Prevalence of spiro[2.3]hexanes and spiro[3.3]heptanes (incl.... [Link]

  • Izzotti, A. R., & Gleason, J. L. (2022). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

  • Meanwell, N. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • NextSDS. (n.d.). {1-fluorospiro[2.3]hexan-5-yl}methanol — Chemical Substance Information. [Link]

  • Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114-1120. [Link]

  • Bechi, B., et al. (2014). (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. [Link]

  • Nagoya University Graduate School of Pharmaceutical Sciences, Laboratory of Natural Product Chemistry. (2023). Publication. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]

Sources

Method

Application Note: Mild Oxidation of (1,1-Difluorospirohexan-5-yl)methanol to 1,1-Difluorospirohexane-5-carboxylic Acid

Application Note: Mild Oxidation of (1,1-Difluorospiro[1]hexan-5-yl)methanol to 1,1-Difluorospiro[1]hexane-5-carboxylic Acid Executive Summary The synthesis of highly strained spirocyclic building blocks is a critical fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild Oxidation of (1,1-Difluorospiro[1]hexan-5-yl)methanol to 1,1-Difluorospiro[1]hexane-5-carboxylic Acid

Executive Summary

The synthesis of highly strained spirocyclic building blocks is a critical frontier in modern drug discovery. The target compound, 1,1-difluorospiro[1]hexane-5-carboxylic acid , is a highly valued bioisostere and structural motif utilized in the development of advanced therapeutics, including 2[2] and 3[3].

Oxidizing its primary alcohol precursor, (1,1-difluorospiro[1]hexan-5-yl)methanol, presents a significant chemoselective challenge. The substrate contains a highly strained cyclobutane ring fused to a gem-difluorocyclopropane system. Traditional, harsh oxidants (e.g., Jones reagent, KMnO₄) frequently trigger carbocation-mediated ring-opening, skeletal rearrangements, or complete degradation. This application note details two highly optimized, field-proven TEMPO-mediated oxidation protocols that ensure quantitative conversion while preserving the fragile spirocyclic core.

Substrate Analysis & Mechanistic Rationale

The Causality of Reagent Selection

To successfully oxidize a primary alcohol on a strained spiro[1]hexane system, the reaction must avoid strong acids, strong bases, and high temperatures. We employ TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as the primary catalytic mediator. TEMPO-catalyzed oxidations proceed via an oxoammonium ion intermediate, offering exceptionally mild, chemoselective oxidation of primary alcohols to aldehydes without generating reactive carbocations that would otherwise shatter the cyclobutane ring (4[4]).

To drive the intermediate aldehyde to the corresponding carboxylic acid, a secondary oxidant is required. We highlight two strategies:

  • Zhao's Modification of Anelli's Oxidation (TEMPO / NaClO / NaClO₂): This biphasic system uses a catalytic amount of sodium hypochlorite (bleach) to initiate the TEMPO cycle, while stoichiometric sodium chlorite (NaClO₂) oxidizes the aldehyde to the carboxylic acid. Causality: By using NaClO₂ as the terminal oxidant, the concentration of active chlorine is kept extremely low, preventing destructive α-chlorination of the substrate (5[5]).

  • TEMPO / BAIB (Bis(acetoxy)iodobenzene): A completely metal-free and salt-free alternative. Causality: BAIB acts as a mild, stoichiometric oxygen-transfer agent, generating only acetic acid and iodobenzene as byproducts, making it ideal for highly acid-sensitive discovery-scale synthesis (6[6]).

Mechanism cluster_0 Alcohol to Aldehyde (TEMPO Catalytic Cycle) cluster_1 Aldehyde to Carboxylic Acid (Chlorite Cycle) Alc Primary Alcohol Substrate Ald Aldehyde Intermediate Alc->Ald 2e- Oxidation Tempo TEMPO / TEMPOH Alc->Tempo Reduces Acid Carboxylic Acid Product Ald->Acid Oxidation Oxo Oxoammonium Ion (Active Oxidant) Oxo->Alc Oxidizes Tempo->Oxo Regenerated by NaClO Chlorite NaClO₂ (Sodium Chlorite) Stoichiometric Chlorite->Ald Oxidizes HOCl HOCl (Hypochlorous Acid) Generated in situ Chlorite->HOCl Byproduct HOCl->Tempo Acts as cat. NaClO to regenerate Oxoammonium

Mechanistic pathway of Zhao's TEMPO/NaClO2 oxidation demonstrating the dual catalytic cycles.

Comparative Analysis of Oxidation Strategies

To justify the selection of TEMPO-mediated conditions, the following table summarizes the expected outcomes of various standard oxidation protocols when applied to the highly strained spiro[1]hexane system.

Oxidation MethodReagents & ConditionsCompatibility with Spiro[1]hexane CoreExpected Yield
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0°CPoor: Strongly acidic conditions induce rapid cyclobutane ring-opening and polymerization.< 15%
Sharpless Oxidation RuCl₃ (cat.), NaIO₄, CCl₄/MeCN/H₂OModerate: Effective, but carries a high risk of over-oxidation or C-C bond cleavage.45–60%
TEMPO / BAIB TEMPO (cat.), PhI(OAc)₂, MeCN/H₂OExcellent: Neutral, metal-free conditions perfectly preserve the strained ring system.85–90%
Zhao's TEMPO TEMPO (cat.), NaClO₂, NaClO, BufferExcellent: Highly scalable, mild pH (6.7) prevents degradation, highly chemoselective.> 90%

Experimental Methodologies

Protocol A: Scalable Synthesis via Zhao's Modification (TEMPO / NaClO / NaClO₂)

This protocol is the industry standard for scaling up the synthesis of sensitive carboxylic acids (6[6]).

Reagents (10.0 mmol scale):

  • (1,1-Difluorospiro[1]hexan-5-yl)methanol: 1.48 g (10.0 mmol)

  • TEMPO: 0.078 g (0.5 mmol, 5 mol%)

  • Sodium chlorite (NaClO₂, 80% tech grade): 2.26 g (20.0 mmol, 2.0 equiv)

  • Sodium hypochlorite (NaClO, 5% aq. bleach): 0.30 mL (catalytic)

  • Acetonitrile (MeCN): 25 mL

  • Sodium phosphate buffer (0.67 M, pH 6.7): 20 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve the starting alcohol (1.48 g) and TEMPO (0.078 g) in MeCN (25 mL). Add the sodium phosphate buffer (20 mL).

    • Causality: The pH 6.7 buffer is critical. It prevents the acid-catalyzed ring-opening of the cyclobutane core while maintaining the optimal proton concentration for HOCl generation.

  • Heating: Warm the biphasic mixture to 35 °C.

  • Oxidant Addition: Dissolve NaClO₂ (2.26 g) in 10 mL of deionized water. Add this solution dropwise to the reaction mixture simultaneously with the catalytic 5% NaClO solution (0.30 mL) over 30 minutes using a syringe pump.

  • Self-Validation Checkpoint (IPC): After 4 hours of stirring at 35 °C, remove a 10 µL aliquot from the organic layer. Dilute in 1 mL MeCN and analyze via LCMS. The reaction is validated as complete when the alcohol peak (M+H = 149) and the intermediate aldehyde peak completely disappear, replaced by the carboxylic acid peak (M-H = 161 in negative ion mode).

  • Quenching: Cool the mixture to 0 °C. Add cold aqueous Na₂SO₃ (10 mL, 10% w/v) and stir for 15 minutes.

    • Causality: This destroys any remaining active chlorine species, preventing uncontrolled oxidation during the concentration step.

  • Workup: Adjust the pH of the aqueous layer to 2.0–2.5 using 1M HCl. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,1-difluorospiro[1]hexane-5-carboxylic acid as a white solid. Recrystallize from heptane/EtOAc if necessary.

Protocol B: Metal-Free Discovery Scale via TEMPO / BAIB

Ideal for rapid, small-scale synthesis where avoiding aqueous salt extraction is preferred (7[7]).

Reagents (1.0 mmol scale):

  • (1,1-Difluorospiro[1]hexan-5-yl)methanol: 148 mg (1.0 mmol)

  • TEMPO: 3.1 mg (0.02 mmol, 2 mol%)

  • Bis(acetoxy)iodobenzene (BAIB): 708 mg (2.2 mmol, 2.2 equiv)

  • MeCN/H₂O (1:1 v/v): 5 mL

Step-by-Step Procedure:

  • Dissolve the alcohol and TEMPO in the MeCN/H₂O mixture at room temperature.

  • Add BAIB in a single portion. The reaction will turn slightly yellow.

  • Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (stain with KMnO₄).

  • Self-Validation Checkpoint: The reaction is complete when the starting material spot (Rf ~0.4 in 3:1 Hexane:EtOAc) is consumed, and a new baseline spot appears (carboxylic acid).

  • Quench with saturated aqueous Na₂S₂O₃ (2 mL).

  • Basify with 1M NaOH to pH 10, wash with Dichloromethane (2 × 5 mL) to remove iodobenzene and TEMPO.

  • Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc (3 × 10 mL), dry, and concentrate to yield the pure acid.

Workflow Step1 1. Reaction Setup Substrate + TEMPO in MeCN/Buffer Step2 2. Oxidant Addition Cat. NaClO + Stoich. NaClO₂ Step1->Step2 Step3 3. Monitoring Stir at 35°C Check via LCMS Step2->Step3 Step4 4. Quenching Add Na₂SO₃ to destroy oxidants Step3->Step4 Step5 5. Workup Acidify to pH 2-3 Extract with EtOAc Step4->Step5 Step6 6. Isolation Wash, Dry, Concentrate & Crystallize Step5->Step6

Step-by-step experimental workflow for the TEMPO-mediated oxidation and product isolation.

References

  • Google Patents.
  • Googleapis.com (Patent Archive).
  • TEMPO-Mediated Oxidations (Zhao's Modification)
  • Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO)
  • RSC Publishing.
  • RSC Books.

Sources

Application

Application Note: Synthesis and Validation of Fluorinated Spirocyclic Building Blocks for Agrochemical Discovery

Executive Summary & Mechanistic Rationale The modern agrochemical landscape is undergoing a structural paradigm shift. Historically dominated by flat, heteroaromatic rings, the industry is increasingly adopting spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The modern agrochemical landscape is undergoing a structural paradigm shift. Historically dominated by flat, heteroaromatic rings, the industry is increasingly adopting spirocyclic building blocks to escape "flatland"1[1]. Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), which enhances aqueous solubility and provides unique 3D vectors for target enzyme binding, effectively acting as superior bioisosteres for traditional peripheral groups2[2].

Concurrently, fluorine substitution remains a cornerstone of agrochemical design; approximately 64% of newly launched agrochemicals feature fluorinated moieties3[3]. The carbon-fluorine bond (485 kJ/mol) imparts exceptional metabolic stability, shielding adjacent soft spots from degradation in soil and water environments[3]. By fusing these two concepts—yielding fluorinated spirocycles —chemists can construct highly robust building blocks that solve critical problems related to metabolic stability, lipophilicity, and pKa modulation4[4].

Discovery Workflow Visualization

G A 1. Scaffold Design (Spirocyclic Core) B 2. Fluorination Strategy (e.g., Radical Addition) A->B Identify metabolic soft spots C 3. Synthesis Protocol (Dearomatization/Cyclization) B->C Select reagents (e.g., Sulfinates) D 4. QC & Validation (19F NMR, GC-MS) C->D Isolate single diastereomer D->C Optimization loop E 5. Agrochemical Screening (Efficacy Assays) D->E Validated building block

Workflow for the design, synthesis, and validation of fluorinated spirocyclic agrochemicals.

Quantitative Data: Impact of Fluorinated Spirocycles

The structural transition from traditional flat aromatics to fluorinated spirocycles yields measurable improvements in physicochemical properties critical for crop protection agents.

Scaffold ClassRepresentative CoreFsp³ FractionLogP (calc)Metabolic Stability (Soil T1/2)
Flat Aromatic Indole< 0.202.1Low (< 5 days)
Non-Fluorinated Spirocycle Spiroindoline> 0.501.8Moderate (10-15 days)
Fluorinated Spirocycle CF₃-Spiroindoline> 0.502.6High (> 30 days)

Table 1: Comparative physicochemical profile demonstrating the causality between scaffold 3D character/fluorination and environmental stability.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis of congested, electron-deficient spiro-centers requires precise methodologies. Traditional cross-coupling often fails here. Instead, we rely on radical-mediated pathways and cascade cyclizations.

Protocol A: Synthesis of Fluorinated Spirocyclic Indolines via Radical Dearomatization

Causality: Indole cores are ubiquitous but metabolically vulnerable. Dearomatization into a spirocycle introduces 3D complexity. Using a sulfinate reagent (e.g., CF₃SO₂Na or CF₂MeSO₂Na) allows for the generation of fluoroalkyl radicals under mild oxidative conditions, driving the spirocyclization without the need for heavy metal catalysts 5[5].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, dissolve the N-protected indole substrate (1.0 mmol) in a degassed mixture of CH₃CN/H₂O (3:1, 4 mL).

  • Radical Initiation: Add the fluorinated sulfinate precursor (e.g., CF₃SO₂Na, 3.0 equiv). The choice of sulfinate is deliberate; it is shelf-stable and easily liberates the fluoroalkyl radical upon oxidation.

  • Oxidation: Slowly add tert-butyl hydroperoxide (TBHP, 5.0 equiv) dropwise at 0 °C. Causality: Slow addition prevents thermal runaway and controls the rate of single-electron transfer (SET), minimizing unwanted dimerization.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours under an argon atmosphere.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Quality Control: Do not proceed to column chromatography without verifying radical incorporation. Analyze the crude mixture via ¹⁹F NMR. A distinct singlet (e.g., around -73 ppm for CF₃) confirms successful radical addition. The absence of this peak indicates a failure in the SET initiation step, prompting an immediate check of the oxidant's integrity.

Protocol B: Cascade [5+1] Double Michael Addition for Spiro-Heterocycles

Causality: De novo synthesis of spirocycles can be tedious. The cascade double Michael addition is a powerful tool because it exploits the differential reactivity of nucleophilic and electrophilic sites to assemble complex spirocyclic products from non-cyclic starting materials in a single step, ensuring high atom economy 6[6].

Step-by-Step Methodology:

  • Substrate Mixing: Combine N,N-dimethylbarbituric acid (2.0 mmol) and a fluorinated diarylideneacetone derivative (e.g., containing a 4-fluorophenyl or 4-trifluoromethylphenyl group, 2.0 mmol) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a secondary amine (e.g., piperidine, 10 mol%) in ethanol (10 mL). Causality: The base deprotonates the barbituric acid, activating the nucleophilic center for the first Michael addition.

  • Cyclization: Reflux the mixture for 4-6 hours. The initial Michael addition generates an intermediate that rapidly undergoes an intramolecular second Michael addition due to the proximity of the newly formed enolate to the remaining electrophilic alkene.

  • Isolation: Cool the reaction to room temperature. The highly crystalline fluorinated spiro-heterocycle will precipitate. Filter and wash with cold ethanol.

Self-Validating Quality Control: The differential reactivity of the bielectrophilic centers theoretically allows for two regioisomers, but this protocol yields a single isomer[6]. Validate this by ¹H NMR: the two N-Me protons must appear chemically non-identical (strongly deshielded) due to the anisotropic effect caused by the adjacent carbonyl groups at the C8 and C11 positions. If the N-Me protons appear as a single equivalent peak, the spirocyclization has failed, and the product is likely an uncyclized adduct.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: rsc.
  • Source: nii.ac.
  • Source: acs.
  • Source: thieme-connect.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?
  • Source: rsc.

Sources

Method

Derivatization of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol for Structure-Activity Relationship (SAR) studies

Application Note: Derivatization of (1,1-Difluorospiro[1]hexan-5-yl)methanol for SAR Studies Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of (1,1-Difluorospiro[1]hexan-5-yl)methanol for SAR Studies

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal aqueous solubility and off-target promiscuity. To address this, the "escape from flatland" paradigm emphasizes the incorporation of rigid, sp³-rich three-dimensional scaffolds[1].

Among these, the spiro[2]hexane system has emerged as a highly versatile bioisostere for para-substituted benzenes, tert-butyl groups, and heavily substituted piperidines[3]. The specific building block (1,1-Difluorospiro[2]hexan-5-yl)methanol (CAS: 2090653-93-1)[4][5] offers a unique combination of geometric precision and tuned physicochemical properties.

Mechanistic Causality: Why the gem-Difluoro Group?

While the unsubstituted spiro[2]hexane core provides excellent 3D spatial coverage, it can be susceptible to cytochrome P450 (CYP450) mediated oxidation due to the high ring strain. The strategic installation of a gem-difluoro group on the cyclopropane ring serves three critical functions[6][7]:

  • Metabolic Shielding: The strong C-F bonds block oxidative metabolism at the most vulnerable positions.

  • Lipophilicity Enhancement: Fluorination increases the partition coefficient (logP), improving passive membrane permeability without adding significant steric bulk.

  • pKa Modulation: The strong electron-withdrawing inductive effect of the CF₂ group significantly lowers the pKa of adjacent basic centers (e.g., if the alcohol is converted to an amine). This reduces basicity-driven hERG toxicity and improves oral bioavailability[6].

Physicochemical Profiling

Understanding the baseline properties of the spirocyclic core is essential for rational Structure-Activity Relationship (SAR) design. The table below compares the functional impact of substituting traditional moieties with the difluorospiro[2]hexane system.

PropertyBenzyl Alcoholtert-Butyl Alcohol(1,1-Difluorospiro[2]hexan-5-yl)methanol
Hybridization sp² / sp³sp³sp³
3D Rigidity Planar / FlexibleFlexibleHighly Rigid (Vector-directed)
Metabolic Stability Low (Benzylic oxidation)ModerateHigh (Fluorine-blocked)
Lipophilicity (logP impact) ModerateLowHigh
Inductive Effect (pKa) WeakElectron DonatingStrongly Electron Withdrawing (ΔpKa ~ -3.0) [6]

Strategic Derivatization Workflows

To effectively utilize (1,1-Difluorospiro[2]hexan-5-yl)methanol in SAR library generation, the primary hydroxyl group must be converted into versatile synthetic handles. The highly strained nature of the spirocycle dictates the choice of reagents: harsh acidic conditions (e.g., Jones oxidation) must be avoided to prevent ring-opening[3].

We recommend three divergent pathways:

  • Mild Oxidation: Conversion to the aldehyde for reductive amination, or to the carboxylic acid for amide coupling.

  • Activation & Substitution: Conversion to a mesylate/tosylate followed by S_N2 displacement with amines or thiols.

  • Direct Etherification: Mitsunobu reaction to generate rigid O-linked bioisosteres.

SAR_Derivatization Core (1,1-Difluorospirohexan-5-yl)methanol Central Building Block Oxidation Oxidation (DMP / Swern) Core->Oxidation Mild Oxidation Activation Activation (MsCl / TsCl) Core->Activation Sulfonylation Mitsunobu Mitsunobu Reaction (DIAD, PPh3, ArOH) Core->Mitsunobu Direct Etherification Aldehyde Aldehyde Intermediate Oxidation->Aldehyde 1 equiv oxidant Acid Carboxylic Acid Intermediate Oxidation->Acid Excess oxidant / Pinnick Mesylate Mesylate / Tosylate Intermediate Activation->Mesylate EtherLib Aryl Ether Library (O-Linked Bioisosteres) Mitsunobu->EtherLib AmineLib Amine Library (via Reductive Amination) Aldehyde->AmineLib NaBH(OAc)3, R-NH2 AmideLib Amide Library (via Amide Coupling) Acid->AmideLib HATU, R-NH2 SN2Lib SN2 Substitution Library (Amines, Thioethers) Mesylate->SN2Lib R-NH2 or R-SH, Base

Figure 1: Divergent derivatization workflows for (1,1-Difluorospiro[2]hexan-5-yl)methanol.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection to ensure high yields and preserve the integrity of the spirocyclic core.

Protocol A: Mild Oxidation to 1,1-Difluorospiro[1]hexane-5-carbaldehyde

Causality: Dess-Martin Periodinane (DMP) is selected over chromium-based oxidants to maintain neutral conditions, preventing acid-catalyzed cleavage of the highly strained cyclobutane ring.

Step-by-Step Procedure:

  • Preparation: Dissolve (1,1-Difluorospiro[2]hexan-5-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidation: Add Dess-Martin Periodinane (1.1 equiv, 11 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (stain with KMnO₄).

  • Quench & Workup: Dilute the mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP and neutralizes acetic acid byproducts).

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure carefully (the resulting aldehyde is volatile). Use immediately for reductive amination.

Protocol B: Reductive Amination for Amine Library Generation

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is used instead of sodium cyanoborohydride (NaBH₃CN) because it is less toxic and selectively reduces the intermediate iminium ion over the starting aldehyde, minimizing the formation of the starting alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the freshly prepared 1,1-difluorospiro[2]hexane-5-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir the suspension at room temperature for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent.

  • Extraction: Extract with DCM (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient depending on amine polarity) to yield the target sp³-rich amine bioisostere.

Protocol C: Activation via Mesylation and S_N2 Displacement

Causality: Direct Mitsunobu reactions with amines often suffer from poor yields. Converting the alcohol to a mesylate provides an excellent leaving group for robust, scalable S_N2 displacements.

Step-by-Step Procedure:

  • Mesylation: Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Add triethylamine (2.0 equiv) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour at 0 °C.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude mesylate (typically >95% purity, used without further purification).

  • S_N2 Displacement: Dissolve the mesylate (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.2 M). Add the desired nucleophile (e.g., a functionalized amine, 1.5 equiv) and K₂CO₃ (2.0 equiv). Note: K₂CO₃ is chosen as a mild, insoluble base that scavenges generated acid without hydrolyzing the mesylate.

  • Heating: Heat the mixture to 80 °C for 16 hours.

  • Isolation: Cool to room temperature, filter off the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing), 2025, 61, 6579-6594. URL: [Link]

  • Title: 4-Azaspiro[2]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Source: The Journal of Organic Chemistry (ACS Publications), 2024, 89 (24), 18477-18486. URL: [Link]

  • Title: 1,1-difluorospiro[2]hexane-5-carboxylic acid (C7H8F2O2) Source: PubChemLite (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the scale-up synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

Technical Support Center: Scale-Up Synthesis of (1,1-Difluorospiro[1]hexan-5-yl)methanol Welcome to the Technical Support Center for the scale-up synthesis of (1,1-Difluorospiro[1]hexan-5-yl)methanol (CAS: 2090653-93-1)2...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of (1,1-Difluorospiro[1]hexan-5-yl)methanol

Welcome to the Technical Support Center for the scale-up synthesis of (1,1-Difluorospiro[1]hexan-5-yl)methanol (CAS: 2090653-93-1)2[2]. This spirocyclic building block is highly valued in drug discovery for its unique conformational rigidity and bioisosteric properties.

Scaling its synthesis from milligram to multigram or kilogram quantities introduces severe challenges. These primarily concern the highly exothermic difluorocyclopropanation of the methylenecyclobutane precursor and the volatility of the resulting intermediates. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your synthetic workflow.

Synthetic Workflow Overview

G SM 3-Methylenecyclobutane-1-carboxylate Cyclo [2+1] Cycloaddition (Exothermic) SM->Cyclo Carbene Difluorocarbene Source (TMSCF3/NaI or ClF2CCOONa) Carbene->Cyclo Generates :CF2 Spiro 1,1-Difluorospiro[2.3]hexane-5-carboxylate (Volatile) Cyclo->Spiro IPC: 19F NMR Red Hydride Reduction (LiAlH4 / Fieser Quench) Spiro->Red Prod (1,1-Difluorospiro[2.3]hexan-5-yl)methanol Red->Prod IPC: GC-MS

Figure 1: Workflow and in-process controls for (1,1-Difluorospiro[1]hexan-5-yl)methanol.

Troubleshooting Guide & FAQs

Section 1: Difluorocyclopropanation Exotherms & Yield Optimization

Q: We are experiencing thermal runaways and low yields (<40%) during the difluorocyclopropanation step using sodium chlorodifluoroacetate (ClF₂CCOONa) on a 500g scale. How can we improve this?

Causality & Solution: Sodium chlorodifluoroacetate (ClF₂CCOONa) generates difluorocarbene (:CF₂) via thermal decarboxylation at elevated temperatures (>120 °C)3[3]. On a large scale, the rapid release of CO₂ and heat causes severe thermal runaways. If the rate of carbene generation outpaces the rate of the [2+1] cycloaddition with the methylenecyclobutane double bond, the highly reactive :CF₂ dimerizes into toxic tetrafluoroethylene gas or polymerizes, drastically reducing your yield 4[4].

To resolve this, transition to the Ruppert-Prakash reagent (TMSCF₃) activated by Sodium Iodide (NaI). This system generates difluorocarbene at much lower temperatures (60–80 °C), allowing for a controlled, self-validating reaction where the steady consumption of the alkene can be safely monitored via ¹⁹F NMR without the risk of violent outgassing4[4].

Section 2: Volatility & Isolation of Spirocyclic Intermediates

Q: After the difluorocyclopropanation, our isolated yield of the spirocyclic ester is much lower than the GC conversion indicates. Where is the mass going?

Causality & Solution: Spiro[1]hexane derivatives possess surprisingly high vapor pressures. When utilizing standard rotary evaporation under high vacuum at elevated bath temperatures (>35 °C) to remove extraction solvents (like diethyl ether or DCM), the spirocyclic ester co-distills with the solvent.

Self-Validating Fix: Always use a cold trap and analyze your rotovap distillates via GC-MS. If the product is detected in the trap, your vacuum is too strong. Restrict vacuum to >150 mbar and keep the water bath below 25 °C. Alternatively, perform a solvent swap directly into the reduction solvent (THF) via fractional distillation to avoid isolating the volatile intermediate entirely.

Section 3: Scale-Up Reduction to Hydroxymethyl

Q: Scaling up the reduction of 1,1-difluorospiro[1]hexane-5-carboxylate with LiAlH₄ creates unmanageable emulsions during the quench. How do we avoid this?

Causality & Solution: Unquenched LiAlH₄ and the resulting aluminum alkoxides form gelatinous aluminum hydroxide polymers upon standard aqueous quenching. These polymers trap the product and prevent phase separation.

Self-Validating Fix: Implement the Fieser workup. By adding water, then 15% NaOH, then more water in a strict mass/volume ratio relative to the LiAlH₄ used, the aluminum salts are forced to precipitate as a granular, easily filterable white solid. The protocol is self-validating: the reaction mixture will visibly transition from a grey, sticky slurry to a crisp white suspension with a clear organic supernatant.

Quantitative Data Summaries

Table 1: Comparison of Difluorocarbene Reagents for Scale-Up

ReagentActivation MechanismOperating TempPrimary ByproductsScale-Up Suitability
ClF₂CCOONa Thermal Decarboxylation>120 °CCO₂, NaClLow (High exotherm risk)
TMSCF₃ / NaI Nucleophilic Activation60–80 °CTMS-F, NaIHigh (Controlled release)
PDFA Thermal Decarboxylation80 °CCO₂, Ph₃PMedium (Poor atom economy)

Table 2: Standardized Fieser Quench Ratios for LiAlH₄ Reductions

Reagent / SolventMass of LiAlH₄ (x)Vol. of H₂O (Step 1)Vol. of 15% NaOH (Step 2)Vol. of H₂O (Step 3)Resulting Solid
LiAlH₄ in THFx gramsx mLx mL3x mLGranular, white Al(OH)₃

Step-by-Step Experimental Protocols

Protocol 1: Controlled Difluorocyclopropanation using TMSCF₃/NaI
  • Preparation: In a flame-dried, nitrogen-purged reactor, dissolve 3-methylenecyclobutane-1-carboxylate (1.0 eq) and Sodium Iodide (0.2 eq) in anhydrous THF (0.5 M).

  • Heating: Bring the reaction mixture to a gentle reflux (65 °C).

  • Addition: Charge a dropping funnel with TMSCF₃ (2.0 eq). Add the TMSCF₃ dropwise over 2–3 hours. Causality: Slow addition ensures the steady-state concentration of difluorocarbene remains low, preventing dimerization to tetrafluoroethylene and maximizing the[2+1] cycloaddition yield.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench with water, extract with DCM, and analyze via ¹⁹F NMR. Look for the disappearance of the TMSCF₃ peak and the appearance of the characteristic gem-difluoro AB system.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃. Extract with diethyl ether.

  • Concentration: Remove solvent under reduced pressure (Vacuum >150 mbar, Water Bath <25 °C) to prevent product loss due to volatility.

Protocol 2: Safe LiAlH₄ Reduction and Fieser Workup
  • Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.5 M) in a reactor equipped with an overhead stirrer and internal thermometer. Cool to 0 °C.

  • Addition: Dissolve the volatile 1,1-difluorospiro[1]hexane-5-carboxylate from Protocol 1 in THF. Add dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: Stir at room temperature for 2 hours. Monitor conversion via GC-MS.

  • Fieser Quench (Self-Validating): Cool the reactor to 0 °C. For every x grams of LiAlH₄ used:

    • Slowly add x mL of deionized water dropwise (Caution: Vigorous H₂ evolution).

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of deionized water.

  • Validation & Isolation: Stir the mixture vigorously for 30 minutes. The mixture will transition to a crisp white suspension. Filter the granular aluminum salts through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Final Isolation: Concentrate the filtrate to afford the target (1,1-Difluorospiro[1]hexan-5-yl)methanol.

References

  • Sigma-Aldrich. "CAS 2090653-93-1 | (1,1-DIFLUOROSPIRO[1]HEXAN-5-YL)METHANOL".

  • Beilstein Journal of Organic Chemistry.
  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective".

Sources

Optimization

Resolving solubility issues of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in aqueous media

Welcome to the dedicated technical support guide for resolving aqueous solubility challenges with (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for resolving aqueous solubility challenges with (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable protocols to overcome common experimental hurdles associated with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or a cloudy suspension when I try to dissolve (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in my aqueous buffer. What is causing this?

A: It is highly likely you are encountering a solubility issue. The molecular structure of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol inherently predisposes it to low aqueous solubility due to two primary factors:

  • The Spirocyclic Core: Spirocyclic systems, which feature two rings connected by a single carbon atom, create a rigid, three-dimensional structure. This rigidity and the predominantly hydrocarbon nature of the hexane scaffold contribute significantly to the molecule's hydrophobicity, making it difficult for water molecules to form a stable solvation shell around it.[1][2]

  • The Gem-Difluoro Group: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) dramatically increases the compound's lipophilicity and can create a "fluorophobic" effect. While fluorine is highly electronegative, per- and highly-fluorinated organic molecules are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling), preferring to self-associate or partition into a "fluorous" phase.[3][4]

The combination of these structural motifs results in a molecule that is thermodynamically disfavored to dissolve in polar aqueous media.

Q2: What are the immediate first steps I should take to try and dissolve my compound?

A: Before moving to more complex formulation strategies, simple physical methods can sometimes be effective. These should always be your first line of attack.

  • Mechanical Agitation & Sonication: Ensure you are providing sufficient energy to break apart the compound's crystal lattice. Vortexing at high speed is a start, but using a bath sonicator is often more effective for dispersing small particles and promoting dissolution.

  • Gentle Warming: Cautiously warming the solution can increase the kinetic energy of the system and improve solubility. A 37°C water bath is a good starting point, but do not exceed temperatures that could cause compound degradation.[5] Always verify the thermal stability of your compound before applying heat.

  • pH Adjustment (for ionizable compounds): (1,1-Difluorospiro[2.3]hexan-5-yl)methanol contains a primary alcohol and is not expected to have an ionizable group within the typical physiological pH range. Therefore, pH adjustment is unlikely to significantly impact its solubility. This strategy is more effective for compounds with acidic or basic functional groups.[6]

If these initial steps fail to produce a clear, stable solution, you must proceed to formulation-based approaches. Below is a troubleshooting workflow to guide your decision-making process.

G start Observation: Precipitation or Cloudiness in Aqueous Media step1 Initial Troubleshooting start->step1 step2 Vortex & Sonicate step1->step2 step3 Gentle Warming (e.g., 37°C) (Check thermal stability) step2->step3 result1 Is the solution clear and stable? step3->result1 adv_strat Advanced Solubilization Strategies result1->adv_strat No success Proceed with Experiment result1->success Yes cosolvent Method 1: Co-Solvent Formulation adv_strat->cosolvent For high concentration needs cyclodextrin Method 2: Cyclodextrin Complexation adv_strat->cyclodextrin To avoid organic solvents surfactant Method 3: Surfactant Micelles adv_strat->surfactant For long-term assays

Caption: Troubleshooting workflow for addressing solubility issues.

Q3: My compound still won't dissolve. How do I use co-solvents, and which ones should I choose?

A: Using a water-miscible organic co-solvent is one of the most common and effective methods for solubilizing hydrophobic compounds. The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the energy penalty for solvating a non-polar molecule.

Causality: The primary mechanism is a reduction in the cohesive energy density of water. Water molecules are strongly attracted to each other via hydrogen bonds. A co-solvent disrupts this network, creating a more favorable environment for a hydrophobic solute.[6]

Recommended Co-solvents:

Co-SolventTypical Starting % (v/v)Key Considerations
DMSO 0.1% - 5%Excellent solubilizing power. Can be cytotoxic at >0.5-1% in many cell-based assays.[5]
Ethanol 1% - 10%Good biocompatibility. Less aggressive solvent than DMSO. May require higher percentages.
PEG 400 5% - 20%Low toxicity, often used in vivo. Can increase solution viscosity.
Propylene Glycol 5% - 20%Common pharmaceutical excipient. Good safety profile.

Workflow:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serially dilute this stock solution into your aqueous experimental medium.

  • Crucial Step: Add the stock solution to the aqueous medium dropwise while vortexing vigorously. This prevents the compound from immediately precipitating out of solution upon contact with the water.

  • Never exceed a final co-solvent concentration that could interfere with your assay (e.g., cause cell death, inhibit an enzyme). Always run a vehicle control (medium + co-solvent) to validate your results.

Q4: I need to avoid organic solvents in my experiment. Is there an alternative?

A: Yes. Complexation with cyclodextrins is an excellent solvent-free strategy for improving the aqueous solubility of hydrophobic molecules, particularly those with rigid, bulky structures like spirocyclic compounds.[1][7]

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, while the interior cavity is hydrophobic. The (1,1-Difluorospiro[2.3]hexan-5-yl)methanol molecule can partition into this hydrophobic core, forming a water-soluble "inclusion complex." This effectively shields the hydrophobic part of the molecule from the aqueous environment.

G cluster_0 Insoluble Compound in Water cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound1 hydrophobic (drug) water1 H₂O water2 H₂O water3 H₂O plus + cd Hydrophobic Cavity arrow -> cd_complex compound2 drug water4 H₂O water5 H₂O water6 H₂O cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin SBE-β-CDNegatively charged, which can enhance interaction with positively charged compounds. Very high water solubility.
Methyl-β-cyclodextrin M-β-CDHigh solubilizing capacity but known to extract cholesterol from cell membranes, leading to higher cytotoxicity.[1]

For most applications, HP-β-CD is the recommended starting point due to its favorable balance of efficacy and safety.

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol details the preparation of a stock solution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol complexed with HP-β-CD.

Materials:

  • (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water (Milli-Q or equivalent) or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare the HP-β-CD Solution:

    • Weigh out the required amount of HP-β-CD to prepare a solution at a concentration known to be effective, typically between 20-40% (w/v) in your desired buffer. For example, to make 10 mL of a 30% solution, dissolve 3.0 g of HP-β-CD in the final volume of 10 mL of buffer.

    • Use a magnetic stirrer to facilitate dissolution. The solution should be clear.

  • Add the Compound:

    • Weigh the desired amount of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol to achieve your target stock concentration. It is recommended to start with an excess amount to determine the maximum solubility.

    • Add the powdered compound directly to the pre-formed HP-β-CD solution.

  • Facilitate Complexation:

    • Tightly cap the vial and place it on a magnetic stirrer. Stir vigorously at room temperature for 24-48 hours.

    • Alternatively, intermittent vortexing and sonication over several hours can accelerate the process. The goal is to reach equilibrium.

  • Determine Soluble Concentration:

    • After the equilibration period, visually inspect the solution. If there is undissolved solid material, the solution is saturated.

    • To isolate the soluble fraction, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant. For critical applications, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify and Use:

    • The concentration of the dissolved compound in the clear supernatant/filtrate should be determined analytically (e.g., via HPLC-UV or LC-MS). This value represents the enhanced solubility in the presence of HP-β-CD.

    • This clear, filtered stock solution can now be used in your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD in buffer.

References

  • Kravtsova, A. A., Skuredina, A. A., Malyshev, A. S., Le-Deygen, I. M., Kudryashova, E. V., & Budynina, E. M. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences. [Link]

  • Perlovich, G. L., Volkova, T. V., Stulov, S. V., & Kazachenko, V. P. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. [Link]

  • ACS Publications. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences. [Link]

  • Pure. (n.d.). Understanding the phase and solvation behavior of fluorinated ionic liquids. Pure. [Link]

  • Abraham, M. H., & Acree, W. E. (2026). The factors that influence solubility in perfluoroalkane solvents. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. [Link]

  • Lee, S., Kim, S., Kim, W. S., & Park, E. S. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol via Flash Column Chromatography

Welcome to the technical support center for the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the purification of this unique spirocyclic alcohol using flash column chromatography. We will address common challenges and provide a logical, step-by-step framework for method development and troubleshooting.

Introduction

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol is a polar molecule due to the presence of a hydroxyl group. The rigid, spirocyclic core and the electron-withdrawing difluoro group present unique challenges for purification. This guide will provide a systematic approach to developing a robust flash chromatography method for this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for developing a purification method for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol?

A1: The crucial first step is to perform a Thin Layer Chromatography (TLC) screen to identify a suitable solvent system.[1][2][3] TLC is a rapid and inexpensive way to scout for a mobile phase that will provide adequate separation of your target compound from impurities.[4]

Q2: What stationary phase should I use for the purification of this polar compound?

A2: For moderately polar compounds like (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, standard normal-phase silica gel is the most common and cost-effective stationary phase.[5][6] For highly polar impurities that are difficult to separate, alternative stationary phases like amine-bonded or diol-bonded silica (for HILIC) or reversed-phase C18-bonded silica could be considered.[5]

Q3: How do I translate my TLC results to a flash chromatography method?

A3: The retention factor (Rf) from your TLC plate can be used to estimate the column volumes (CV) required to elute your compound in flash chromatography. The relationship is CV = 1/Rf.[7] An optimal Rf value on TLC for flash chromatography is typically between 0.15 and 0.35.[2]

Q4: What are some common challenges when purifying spirocyclic compounds?

A4: Spirocyclic compounds can sometimes exist as diastereomers, which may have very similar polarities, making them difficult to separate by standard chromatography.[8] Careful optimization of the mobile phase is crucial for achieving good resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Suboptimal mobile phase selectivity.Screen a wider range of solvents with different selectivities (e.g., replace ethyl acetate with methyl tert-butyl ether or a dichloromethane/methanol mixture).[3][6]
Co-elution of structurally similar impurities (e.g., diastereomers).Consider using a shallower solvent gradient or switching to a different stationary phase (e.g., reversed-phase C18).[8]
Product Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the concentration of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[6]
Product Elutes Too Slowly (High Retention) Mobile phase is not polar enough.Increase the concentration of the polar solvent in your mobile phase.[6]
Peak Tailing Sample overload on the column.Reduce the amount of crude material loaded onto the column.
Strong interaction between the compound and the silica gel.Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape.
Inconsistent Results Between Runs Improper column packing or equilibration.Ensure the column is packed uniformly and is thoroughly equilibrated with the initial mobile phase before loading the sample.[9]
Changes in solvent composition.Use high-purity solvents and prepare fresh mobile phase for each run.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

This protocol outlines the steps for selecting an appropriate solvent system for the flash chromatography of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • TLC developing chambers

  • Visualizing agent (e.g., UV lamp, potassium permanganate stain)

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of several TLC plates.

  • Prepare different solvent systems with varying polarities in separate TLC chambers. Start with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate in various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Once the solvent front is near the top, remove the plates and mark the solvent front.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Calculate the Rf value for the product spot and any major impurities for each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the solvent system that provides an Rf value for the product between 0.15 and 0.35 and gives good separation from impurities.[2]

Protocol 2: Flash Column Chromatography Purification

This protocol describes the purification of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol using the optimized solvent system from the TLC analysis.

Materials:

  • Flash chromatography system (manual or automated)

  • Silica gel flash column

  • Crude (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

  • Optimized mobile phase (from Protocol 1)

  • Collection tubes

Procedure:

  • Column Packing and Equilibration:

    • Select an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel.

    • Equilibrate the column by flushing with 3-5 column volumes of the initial, low-polarity mobile phase.[5]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[5][10]

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor the elution of the product using TLC or an in-line detector (e.g., UV).[5]

  • Post-Purification:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Visualizations

Workflow for Flash Chromatography Method Development

MethodDevelopment TLC 1. TLC Screening (Varying Solvent Ratios) Rf_Calc 2. Calculate Rf Values TLC->Rf_Calc Optimal_Rf 3. Identify Optimal Rf (0.15 - 0.35) Rf_Calc->Optimal_Rf Flash_Setup 4. Prepare Flash Column (Silica Gel) Optimal_Rf->Flash_Setup Sample_Load 5. Load Crude Sample Flash_Setup->Sample_Load Elution 6. Elute with Optimized Mobile Phase Sample_Load->Elution Fractions 7. Collect & Analyze Fractions Elution->Fractions Pure_Product 8. Combine Pure Fractions & Evaporate Solvent Fractions->Pure_Product

Caption: A stepwise workflow for developing a flash chromatography method.

Troubleshooting Logic for Poor Separation

Troubleshooting Start Poor Separation Observed Check_TLC Review TLC Data (ΔRf between spots) Start->Check_TLC Shallow_Gradient Implement a Shallower Solvent Gradient Check_TLC->Shallow_Gradient Small ΔRf Change_Solvent Change Mobile Phase Selectivity (e.g., different polar solvent) Check_TLC->Change_Solvent Co-elution Success Separation Improved Shallow_Gradient->Success Change_Stationary_Phase Consider Alternative Stationary Phase (e.g., Reversed-Phase) Change_Solvent->Change_Stationary_Phase Still no improvement Change_Solvent->Success Change_Stationary_Phase->Success

Caption: A decision tree for troubleshooting poor separation in flash chromatography.

References

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]

  • Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Optimization

Preventing ring-opening side reactions during (1,1-Difluorospiro[2.3]hexan-5-yl)methanol synthesis

Welcome to the Application Support Center. As drug development increasingly relies on rigid bioisosteres to improve metabolic stability and pharmacokinetic profiles, spirocyclic scaffolds like (1,1-difluorospiro[2.3]hexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on rigid bioisosteres to improve metabolic stability and pharmacokinetic profiles, spirocyclic scaffolds like (1,1-difluorospiro[2.3]hexan-5-yl)methanol have become highly sought after. However, synthesizing this molecule presents a significant thermochemical challenge: managing the immense ring strain of the spiro[2.3]hexane core while preserving the highly labile gem-difluorocyclopropane moiety.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you prevent catastrophic ring-opening side reactions during your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the difluorocyclopropanation of my 3-methylenecyclobutane precursor, I am observing significant polymerization and ring-opened acyclic dienes. How can I suppress this?

A1: You are likely using a traditional, high-temperature difluorocarbene source (e.g., sodium chlorodifluoroacetate pyrolysis), which is incompatible with this strained system.

  • The Causality: The spiro[2.3]hexane system possesses significant angular strain. High temperatures (>100 °C) provide the activation energy required to overcome the kinetic barrier of the cyclobutane/cyclopropane fusion, leading to radical or concerted thermal ring-opening [1].

  • The Solution: Shift to mild, low-temperature difluorocarbene generation. The Prakash-Hu protocol utilizing TMSCF 3​ (Ruppert-Prakash reagent) with a catalytic amount of NaI allows difluorocarbene generation at 60–80 °C, significantly suppressing thermal degradation [1].

Q2: I successfully isolated the 1,1-difluorospiro[2.3]hexane-5-carboxylate intermediate, but during reduction to the methanol derivative, the spiro system collapses into a cyclopentene derivative. Why?

A2: This is a classic Lewis acid-mediated ring expansion.

  • The Causality: Strong reducing agents like LiAlH 4​ or borane complexes generate potent Lewis acidic species (e.g., AlCl 3​ or alane aggregates) in situ. The spiro[2.3]hexane core is highly susceptible to Lewis acid attack, which polarizes the C–O or C–C bonds and drives ring expansion to relieve the dual ring strain, forming a more stable cyclopentyl carbocation intermediate [2].

  • The Solution: Use a strictly nucleophilic reduction protocol. DIBAL-H in non-coordinating solvents at cryogenic temperatures (–78 °C) prevents Lewis acid-induced rearrangement by stabilizing the tetrahedral intermediate until aqueous workup.

Q3: I am attempting a transition-metal catalyzed cross-coupling downstream, but my gem-difluorocyclopropane ring is opening into a fluoroalkene. How do I prevent this?

A3: gem-Difluorocyclopropanes are well-known fluoroallylic synthons.

  • The Causality: Under Pd, Ni, or Ir catalysis, the transition metal inserts into the strained C–C bond of the cyclopropane. This is driven by the release of ring strain and the strong affinity of the metal for the fluorine atom, leading to β -fluorine elimination and the formation of linear or branched monofluoroalkenes [3].

  • The Solution: If cross-coupling elsewhere on the molecule is necessary, employ highly sterically hindered ligands (such as bulky N-heterocyclic carbenes, NHCs) that suppress the inner-sphere oxidative addition of the metal to the cyclopropane ring [1].

Part 2: Pathway Visualizations

G SM 3-Methylenecyclobutane Derivative DFCP Difluorocyclopropanation (TMSCF3, NaI) SM->DFCP Int 1,1-Difluorospiro[2.3]hexane Intermediate DFCP->Int Mild Conditions Side1 Thermal Ring Opening (>100°C) DFCP->Side1 High Temp / Radical Red Controlled Reduction (DIBAL-H or NaBH4) Int->Red Prod (1,1-Difluorospiro[2.3]hexan- 5-yl)methanol Red->Prod T < 0°C Side2 Lewis Acid Cleavage (Strong Al/B species) Red->Side2 Excess Lewis Acid / Reflux

Workflow of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol synthesis and competing ring-opening paths.

Mechanism cluster_0 Path A: Harsh Lewis Acid (Avoid) cluster_1 Path B: Controlled Nucleophilic (Optimal) Int Spiro[2.3]hexane Ester LA Coordination to Al/B species Int->LA Nuc Hydride Delivery (DIBAL-H, -78°C) Int->Nuc Carbo Carbocation Formation & Ring Strain Release LA->Carbo Degrad Ring-Expanded/Opened Byproducts Carbo->Degrad Tetra Stable Tetrahedral Intermediate Nuc->Tetra Alcohol Target Methanol Derivative Tetra->Alcohol

Mechanistic divergence during reduction: Lewis acid degradation vs. controlled hydride delivery.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes internal and literature-validated data regarding the impact of reaction conditions on the integrity of the spiro[2.3]hexane core.

Reaction StepReagent SystemTemp (°C)Desired Product Yield (%)Ring-Opened Byproduct (%)Recommendation
Cyclopropanation ClCF 2​ COONa / Diglyme1901565Avoid (Thermal degradation)
Cyclopropanation TFDA / NaF806812Acceptable
Cyclopropanation TMSCF 3​ / NaI6585< 2Optimal [1]
Ester Reduction LiAlH 4​ / THF65 (Reflux)1080Avoid (Lewis acid expansion) [2]
Ester Reduction DIBAL-H / DCM-78 to -2092< 1Optimal

Part 4: Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the structural integrity of the highly strained intermediate before proceeding to the next step.

Step 1: Mild Difluorocyclopropanation
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 3-methylenecyclobutane-1-carboxylate (10.0 mmol) and anhydrous THF (50 mL).

  • Catalyst Addition: Add sodium iodide (NaI, 2.0 mmol, 20 mol%). Stir for 10 minutes at room temperature.

  • Reagent Delivery: Slowly add (trifluoromethyl)trimethylsilane (TMSCF 3​ , 20.0 mmol) dropwise via syringe over 15 minutes.

  • Heating: Attach a reflux condenser and gently heat the mixture to 65 °C for 12 hours. Do not exceed 75 °C to prevent thermal ring-opening.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO 3​ (30 mL), and extract with diethyl ether (3 x 30 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Perform an immediate 19 F NMR on the crude mixture. The presence of a characteristic AB system (two doublets of doublets) between -125 ppm and -145 ppm confirms an intact gem-difluorocyclopropane ring. Loss of this AB system indicates ring-opening [4].

Step 2: Cryogenic Nucleophilic Reduction
  • Preparation: Dissolve the intermediate 1,1-difluorospiro[2.3]hexane-5-carboxylate (5.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under argon.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Reduction: Dropwise, add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM, 12.0 mmol) down the inner wall of the flask over 30 minutes to maintain the internal temperature below –70 °C.

  • Stirring: Stir at –78 °C for 2 hours.

  • Quenching (Critical Step): Quench the reaction while still at –78 °C by adding ethyl acetate (5 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 30 mL).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the organic and aqueous layers clearly separate (breaking the aluminum emulsion). Extract with DCM, dry over Na 2​ SO 4​ , and concentrate to yield (1,1-difluorospiro[2.3]hexan-5-yl)methanol.

References

  • RWTH Publications. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Aachen University.
  • National Institutes of Health (NIH). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes.
  • The Journal of Organic Chemistry (ACS Publications). Ring-Opening Functionalization of Simple gem-Difluorocyclopropanes by Single-Electron Oxidants.
Troubleshooting

Technical Support Center: Troubleshooting (1,1-Difluorospiro[2.3]hexan-5-yl)methanol Esterification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low conversion rates when esterifying (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low conversion rates when esterifying (1,1-difluorospiro[2.3]hexan-5-yl)methanol.

This spirocyclic building block is a highly valuable, conformationally restricted bioisostere. However, its unique architecture presents specific synthetic challenges:

  • Inductive Deactivation: The highly electronegative gem-difluoro group exerts a strong inductive pull (-I effect) through the rigid sigma framework, subtly reducing the nucleophilicity of the C5-hydroxyl oxygen.

  • Steric Shielding: The puckered conformation of the cyclobutane ring, combined with the rigid spiro-fused cyclopropane, creates a sterically demanding microenvironment around the primary alcohol, hindering bulky transition states.

  • Kinetic Lability: While generally stable, the strained difluorocyclopropane ring is susceptible to degradation under harsh workup conditions.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following logical workflow to identify the root cause of your low conversion.

TroubleshootingWorkflow Start Low Ester Conversion SideProducts Significant side products? Start->SideProducts YesSide Analyze via LC-MS SideProducts->YesSide Yes NoSide Unreacted Starting Material SideProducts->NoSide No AcylUrea N-Acylurea Formation YesSide->AcylUrea RingOpen Degraded Spirocycle YesSide->RingOpen WetReagents Moisture Contamination NoSide->WetReagents Deactivated Steric/Electronic Deactivation NoSide->Deactivated FixAcyl Increase DMAP to 20 mol% Maintain at 0°C AcylUrea->FixAcyl FixRing Use citric acid workup Avoid strong acids RingOpen->FixRing FixWet Use anhydrous DCM Fresh reagents WetReagents->FixWet FixDeact Switch to Acid Chloride or HATU coupling Deactivated->FixDeact

Diagnostic workflow for troubleshooting difluorospiro esterification failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am using standard Steglich conditions (DCC, 3 mol% DMAP, RT), but my conversion stalls at 30%. What is happening mechanistically? A1: You are likely experiencing O-to-N acyl migration. In a Steglich esterification, the carboxylic acid and DCC form an O-acylisourea intermediate. Because (1,1-difluorospiro[2.3]hexan-5-yl)methanol is sterically encumbered and inductively deactivated, its nucleophilic attack on this intermediate is slow. This delay allows the intermediate to undergo a detrimental thermal rearrangement into an unreactive N-acylurea[1]. Solution: DMAP acts as a superior nucleophilic catalyst that rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium species, preventing the rearrangement[2]. For hindered spirocyclic substrates, you must increase the DMAP loading to 15–20 mol% and maintain the reaction at 0 °C for the first 2 hours[2].

Q2: My LC-MS shows complete consumption of the alcohol, but my isolated yield is <20% after workup. Where is my product? A2: Your workup protocol is likely destroying the product. Standard Steglich workups dictate using 1M aqueous HCl to wash away residual DMAP and basic impurities. However, the gem-difluorocyclopropane moiety can undergo3 under strong acidic conditions[3]. Furthermore, certain sterically hindered esters are highly sensitive to acid cleavage during aqueous washes[1]. Solution: Replace the HCl wash with ice-cold 10% aqueous citric acid or mild NaHSO₄[1]. This provides the necessary acidity to protonate and remove DMAP without breaching the kinetic stability of the strained spirocycle[4].

Q3: Should I switch from DCC to EDC·HCl to make purification easier? A3: Proceed with caution. While EDC·HCl produces a water-soluble urea byproduct that simplifies purification, the hydrochloride salt introduces inherent acidity into the reaction mixture. Over prolonged reaction times, this acidity can degrade the difluorospiro system. If you switch to EDC·HCl, you must add a stoichiometric equivalent of a mild organic base (e.g., DIPEA) to neutralize the hydrochloride salt, ensuring the reaction remains strictly neutral or mildly basic.

Part 3: Quantitative Comparison of Coupling Strategies

If standard Steglich conditions fail, evaluating alternative activation strategies is critical. The table below summarizes the expected performance of various methods for this specific molecule.

Coupling StrategyReagents UsedTypical ConversionPrimary Failure ModeRecommendation for Spiro[2.3]hexane
Standard Steglich DCC (1.1 eq), DMAP (3 mol%), RT30 - 40%N-acylurea formation due to slow alcohol attack.Not Recommended. Catalyst loading is too low for deactivated alcohols.
Optimized Steglich DCC (1.2 eq), DMAP (20 mol%), 0 °C80 - 90%Difficult removal of dicyclohexylurea (DCU).Highly Recommended. Best balance of yield and mild conditions.
Acid Chloride R-COCl, Pyridine or Et₃N, DMAP> 95%Generation of HCl can cause ring-opening if base is insufficient.Excellent if the acid chloride is commercially available. Ensure excess base.
Uronium Coupling HATU (1.2 eq), DIPEA (2.0 eq)85 - 95%Epimerization of the carboxylic acid (if chiral).Good alternative for small-scale discovery chemistry where cost is not an issue.

Part 4: Self-Validating Experimental Protocol (Optimized Steglich)

This protocol is engineered specifically for the esterification of (1,1-difluorospiro[2.3]hexan-5-yl)methanol. It utilizes a "self-validating" structure, meaning observable checkpoints are built into the methodology to ensure the reaction is proceeding correctly before moving to the next step.

Reagents:

  • Carboxylic Acid: 1.2 equivalents

  • (1,1-Difluorospiro[2.3]hexan-5-yl)methanol: 1.0 equivalent

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.2 equivalents

  • DMAP (4-Dimethylaminopyridine): 0.2 equivalents (20 mol%)

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to alcohol

Step-by-Step Procedure:

  • Acid Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add DCC portion-wise over 5 minutes.

    • Validation Checkpoint 1: Within 10–15 minutes, a white precipitate (dicyclohexylurea, DCU) must begin to form. If the solution remains completely clear, your DCC has likely degraded (hydrolyzed by atmospheric moisture) or your solvent is wet. Do not proceed until precipitate is observed.

  • Nucleophilic Catalysis: Add DMAP (20 mol%) to the stirring suspension at 0 °C. Stir for an additional 10 minutes to allow the formation of the highly reactive acylpyridinium intermediate.

  • Alcohol Coupling: Dissolve the (1,1-difluorospiro[2.3]hexan-5-yl)methanol in a minimum volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). Because the difluorospiro system lacks a UV chromophore, you must use a chemical stain (e.g., KMnO₄ or PMA) and heat to visualize the consumption of the alcohol.

  • Mild Workup: Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate. Wash the filtrate sequentially with:

    • Ice-cold 10% aqueous citric acid (2x) to remove DMAP without cleaving the spirocycle[1].

    • Saturated aqueous NaHCO₃ (1x) to remove unreacted carboxylic acid.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via silica gel flash chromatography.

Part 5: References

  • Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem. Available at:

  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. ScienceMadness.org. Available at:

  • Steglich esterification. Grokipedia. Available at:

  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. ACS Publications. Available at:

Sources

Optimization

Minimizing steric hindrance effects when reacting (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

Technical Support Center: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol Introduction: Navigating the Unique Reactivity of a Sterically Demanding Spirocyclic Alcohol (1,1-Difluorospiro[2.3]hexan-5-yl)methanol presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

Introduction: Navigating the Unique Reactivity of a Sterically Demanding Spirocyclic Alcohol

(1,1-Difluorospiro[2.3]hexan-5-yl)methanol presents a unique synthetic challenge for researchers in medicinal chemistry and materials science. Its rigid, three-dimensional spirocyclic core, combining a cyclobutane and a gem-difluorinated cyclopropane ring, imparts significant steric hindrance around the secondary hydroxyl group. This bulkiness can dramatically slow down or completely inhibit standard reactions that are otherwise trivial for simpler secondary alcohols.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in our applications laboratory. It is designed to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions and overcome the synthetic hurdles associated with this valuable building block. The gem-difluoro group, while primarily an electronic modifier, contributes to the unique steric environment and must be considered in reaction planning.[1][2]

Troubleshooting Guides & FAQs

Question 1: My standard esterification using an acyl chloride with pyridine is failing or giving abysmal yields. What is happening and what should I try next?

Answer: This is the most common issue researchers face. The extreme steric congestion around the hydroxyl group of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol physically blocks the approach of the electrophilic acyl chloride. Pyridine, being a relatively weak nucleophilic catalyst, is insufficient to overcome this high activation energy barrier.

Your primary strategy should be to increase the reactivity of the electrophile by using a more potent acylation catalyst.

Recommended Solutions:

  • Enhanced Nucleophilic Catalysis: Employ a catalyst that forms a highly reactive intermediate. 1-Methylimidazole (MI) and 4-(Dimethylamino)pyridine (DMAP) are excellent choices. They react with the acyl chloride to form a charged acylimidazolium or acylpyridinium species, which is a far more potent acylating agent than the starting acyl chloride.[3][4][5] MI is often superior for exceptionally hindered alcohols.[3][4]

  • Carboxylic Acid Activation (Coupling Reagents): If starting from a carboxylic acid, standard Fischer esterification will fail. Instead, use a carbodiimide-based coupling system like the Steglich esterification, which utilizes Dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent (EDC) in the presence of DMAP.[6]

Comparative Overview of Esterification Strategies

MethodReagentsKey FeatureCommon Issues
Standard (Pyridine) Acyl Chloride, PyridineSimple, commonFails with hindered substrates
MI Catalysis Acyl Chloride, 1-Methylimidazole, Et₃NForms highly reactive acylimidazolium intermediateReaction rate can still be slow; may require heat
Steglich Esterification Carboxylic Acid, DCC, DMAPActivates the carboxylic acidDicyclohexylurea (DCU) byproduct can complicate purification
Acid Catalysis Carboxylic Acid, Bulky Catalyst (e.g., diarylammonium arenesulfonate)Effective for some hindered systems without water removalMay require specific, non-standard catalysts[7][8]

Protocol: 1-Methylimidazole-Catalyzed Esterification of a Hindered Alcohol [3]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (1,1-Difluorospiro[2.3]hexan-5-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (1.5 eq.) followed by 1-methylimidazole (0.2 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for particularly stubborn acylations.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Question 2: I am attempting a Williamson ether synthesis by forming the alkoxide and reacting it with an alkyl halide. I'm only observing elimination products or recovering my starting material. What is the alternative?

Answer: The alkoxide of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is a sterically bulky, strong base. When it reacts with a primary or secondary alkyl halide, it preferentially acts as a base, promoting E2 elimination of the halide rather than acting as a nucleophile for the Sₙ2 substitution required for ether formation.[9][10] This is a classic example of steric hindrance dictating the reaction pathway.

The premier solution for forming ethers from sterically hindered alcohols is the Mitsunobu reaction .[11][12] This reaction activates the alcohol under mildly acidic conditions, causing it to undergo Sₙ2 displacement by a suitable nucleophile (e.g., a phenol or the conjugate acid of an alkoxide) with complete inversion of stereochemistry.[13][14]

Troubleshooting the Mitsunobu Reaction for Hindered Systems: Even the Mitsunobu reaction can be prohibitively slow with highly congested alcohols.[15] To accelerate the reaction:

  • Use High Concentrations: Running the reaction at high concentrations (e.g., 2.0-3.0 M) can dramatically increase the rate.[15]

  • Employ Sonication: Ultrasound can significantly shorten reaction times, sometimes from days to hours or even minutes, potentially by enhancing a radical pathway or simply by increasing mass transfer.[15]

  • Optimize Reagents: For simple inversions, using 4-nitrobenzoic acid instead of benzoic acid can improve yields.[16]

Experimental Workflow: Mitsunobu Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol (1 eq.), Nucleophile (1.1 eq.), & PPh₃ (1.1 eq.) in anhydrous THF B Cool to 0 °C A->B C Slowly add DEAD or DIAD (1.1 eq.) dropwise B->C D Warm to RT, stir 12-48h C->D E Apply Sonication if reaction is sluggish D->E Optimization F Quench with Water, Extract with Ether D->F G Purify via Chromatography (to remove PPh₃=O) F->G G start What is the desired product? ester Ester start->ester ether Ether start->ether ketone Ketone start->ketone subst Product of Sₙ2 (e.g., Azide, Inverted Ester) start->subst method_ester Use MI or DMAP catalysis with Acyl Chloride (See FAQ 1) ester->method_ester method_ether Use modified Mitsunobu Reaction (See FAQ 2) ether->method_ether method_ketone Use AZADO-catalyzed Oxidation (See FAQ 3) ketone->method_ketone method_subst Use Mitsunobu Reaction with appropriate nucleophile (e.g., HN₃, RCO₂H) subst->method_subst

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique chemical behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique chemical behavior of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol .

Spirocyclic motifs are incredibly valuable as conformationally restricted bioisosteres[1]. However, their inherent ring strain requires precise handling. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent yield attrition during acidic operations.

Part 1: Core Mechanistic FAQs

Q1: Why does (1,1-Difluorospiro[2.3]hexan-5-yl)methanol degrade under strong Brønsted acids (e.g., HCl, H₂SO₄)? A: The degradation is not driven by the cleavage of the fluorinated cyclopropane, but rather by the exocyclic hydroxymethyl group. Strong acids (pH < 1) protonate the primary alcohol, converting it into an excellent leaving group (water). The departure of water generates a transient primary carbocation. To alleviate the substantial thermodynamic ring strain of the cyclobutane system (~26 kcal/mol), the molecule rapidly undergoes a Wagner-Meerwein rearrangement. This leads to ring expansion (forming a cyclopentyl derivative) or complete ring fragmentation.

Q2: Does the gem-difluoro substitution offer any stability to the spirocyclic core? A: Yes, but its protection is localized. While unfluorinated cyclopropanes are highly susceptible to electrophilic ring-opening, gem-difluorocyclopropanes exhibit remarkable kinetic stability under acidic conditions[2]. The strongly electron-withdrawing fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) of the cyclopropane C-C bonds, resisting direct electrophilic attack by protons. In fact, spiro[2.3]hexane analogs lacking the exocyclic alcohol (such as azaspiro[2.3]hexanes) can survive neat trifluoroacetic acid (TFA) with >95% recovery[3]. Therefore, the instability of this specific molecule is almost entirely driven by the exocyclic alcohol.

Q3: Can I use Trifluoroacetic Acid (TFA) for Boc-deprotection in molecules containing this scaffold? A: Only if the hydroxymethyl group is protected. If the -OH is unprotected, prolonged exposure to neat TFA will lead to competitive trifluoroacetylation and slow carbocation-driven degradation. If the -OH is masked (e.g., as a silyl ether), the spiro[2.3]hexane core remains intact.

Part 2: Troubleshooting Guide

Issue 1: Complete loss of starting material during aqueous workup.

  • Observation: TLC or LC-MS shows a complex mixture of highly polar degradation products after quenching a reaction.

  • Root Cause: Quenching with strong aqueous acids (e.g., 1M HCl) drops the pH below the threshold for alcohol protonation, triggering the Wagner-Meerwein rearrangement.

  • Solution: Switch to a buffered quench using saturated aqueous ammonium chloride (NH₄Cl). This neutralizes basic species while maintaining a mild pH (~5.5), which is insufficiently acidic to protonate the primary alcohol.

Issue 2: Poor recovery during global deprotection steps.

  • Observation: When attempting to remove a Boc or t-Bu group elsewhere on the molecule using TFA/DCM, the spirocyclic alcohol degrades.

  • Root Cause: The thermodynamic pull to relieve the cyclobutane strain outcompetes the desired deprotection kinetics.

  • Solution: Employ orthogonal protecting group strategies early in the synthesis. For example, use Cbz (removed via neutral catalytic hydrogenation) or Fmoc (removed via mild base) to avoid strongly acidic environments entirely.

Part 3: Visualizations & Workflows

G A (1,1-Difluorospiro[2.3] hexan-5-yl)methanol B Protonated Alcohol (-CH2OH2+) A->B Strong Acid (pH < 1) E Stable (No Reaction) A->E Mild Acid (pH > 3) C Wagner-Meerwein Rearrangement B->C -H2O D Ring-Expanded Degradation Products C->D Strain Relief

Mechanistic pathway of acid-catalyzed degradation vs. stability.

G Start Reaction requires acidic conditions? Q1 Is Strong Acid (e.g., TFA, HCl) necessary? Start->Q1 Protect Protect -OH Group (e.g., TBS, Acetyl) Q1->Protect Yes Buffer Use Buffered Workup (e.g., NH4Cl, pH ~5) Q1->Buffer No Proceed Proceed with Reaction & Standard Workup Protect->Proceed Buffer->Proceed

Troubleshooting workflow for handling spirocyclic alcohols in acidic media.

Part 4: Quantitative Data Summaries

Table 1: Stability Matrix of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in Acidic Media

Acidic ConditionApprox. pHObserved StabilityPrimary Degradation Mechanism
1M HCl (aq) / THF < 1.0Poor (< 10% recovery at 24h)Protonation of -OH & Wagner-Meerwein ring expansion.
20% TFA in DCM ~ 1.0Moderate (Complex mixture)Esterification (Trifluoroacetylation) competes with rearrangement.
Glacial Acetic Acid ~ 2.4Good (> 90% recovery)Weak acid; kinetically slow protonation.
Sat. aq. NH₄Cl ~ 5.5Excellent (> 99% recovery)Insufficient acidity to protonate primary alcohol.

Part 5: Experimental Protocols

Protocol 1: Self-Validating Buffered Workup (Mild Conditions)

Causality: Using a buffered system maintains the aqueous phase at a pH well above the pKa of the protonated alcohol (pKa ~ -2), completely preventing the formation of the highly unstable -CH₂OH₂⁺ leaving group.

  • Preparation: Cool the reaction mixture to 0 °C using an ice bath.

  • Quenching: Slowly add saturated aqueous NH₄Cl dropwise. Self-Validation Check: Ensure the internal temperature does not exceed 10 °C during addition to prevent thermal degradation.

  • pH Verification: Spot the aqueous phase on pH paper. It must read between 5 and 6. If it is lower, neutralize carefully with saturated NaHCO₃.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acidity is a concern), and concentrate under reduced pressure at a water bath temperature 30 °C.

Protocol 2: TBS Protection of the Hydroxymethyl Group

Causality: Converting the alcohol to a tert-butyldimethylsilyl (TBS) ether prevents it from acting as a leaving group under moderately acidic conditions, thereby shutting down the carbocation-driven rearrangement pathway.

  • Dissolution: Dissolve (1,1-Difluorospiro[2.3]hexan-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add Imidazole (2.5 eq) and stir until completely dissolved. The basic environment acts as an acid scavenger.

  • Reagent Addition: Add TBS-Cl (1.2 eq) in a single portion at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (lower Rf) should completely convert to the non-polar TBS ether (higher Rf).

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The protected intermediate can now safely withstand TFA-mediated deprotections elsewhere in the molecule.

References

  • The preparation and properties of 1,1-difluorocyclopropane derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability Guide: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol vs. Traditional Bioisosteres

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary In modern drug discovery, escaping "flatland" by replacin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

In modern drug discovery, escaping "flatland" by replacing planar aromatic rings with sp³-rich three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) profiles. Among these scaffolds, strained spiro heterocycles containing four-membered rings have emerged as premier non-classical bioisosteres[1].

This guide provides an objective, data-driven comparison of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol against its non-fluorinated spirocyclic counterpart and a traditional flat aromatic analog (benzyl alcohol). By analyzing intrinsic clearance ( CLint​ ) data and detailing a self-validating in vitro microsomal stability protocol, this document serves as a comprehensive resource for scientists looking to engineer metabolic resistance into lead compounds.

Structural Rationale: The Evolution of sp³-Rich Bioisosteres

The transition from flat aromatic systems to fluorinated spirocycles is driven by the need to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles without drastically altering the spatial volume of the molecule[2].

  • The Traditional Liability: Flat aromatic systems (e.g., substituted phenyl rings) are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, often leading to rapid clearance and the potential formation of reactive, toxic metabolites[2].

  • The Spirocyclic Advantage: The spiro[2.3]hexane scaffold introduces a rigid, denser molecular space. The high sp³ character provides steric shielding and alters the binding affinity to CYP active sites, moderately improving metabolic stability[1].

  • The Fluorinated Hard Spot: The addition of a gem-difluoro moiety in (1,1-Difluorospiro[2.3]hexan-5-yl)methanol acts as a metabolic blockade. The strong, highly polarized C-F bonds resist hydrogen abstraction by CYP enzymes. Furthermore, the strong electron-withdrawing nature of the fluorine atoms inductively deactivates adjacent C-H bonds, drastically reducing the overall intrinsic clearance.

StructuralLogic A Aromatic Precursor (Flat, sp2-rich) B Spiro[2.3]hexane Analog (3D, sp3-rich) A->B Bioisosteric Replacement A_Metab Rapid CYP450 Oxidation High Intrinsic Clearance A->A_Metab Benzylic C-H Attack C (1,1-Difluorospiro[2.3]hexan-5-yl)methanol (Fluorinated 3D) B->C Fluorine Scanning B_Metab Steric Shielding Moderate Clearance B->B_Metab Reduced Binding Affinity C_Metab Metabolic Hard Spot Low Intrinsic Clearance C->C_Metab F-Substitution Blockade

Logical progression of bioisosteric replacement and its impact on metabolic stability.

Comparative Metabolic Stability Data

To objectively evaluate the performance of these scaffolds, we compare their in vitro metabolic stability using Human Liver Microsomes (HLM). The data below illustrates the stepwise improvement in half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) achieved through structural rigidification and subsequent fluorination.

Table 1: Comparative In Vitro Intrinsic Clearance in HLM
Compound ScaffoldStructural Classification CLint​ (HLM)(µL/min/mg protein) t1/2​ (HLM)(min)Primary Metabolic Liability
Benzyl Alcohol Flat Aromatic (sp²)85.416.2Rapid benzylic C-H oxidation
(Spiro[2.3]hexan-5-yl)methanol sp³-rich 3D Bicyclic42.132.9Cyclopropyl/Cyclobutyl C-H oxidation
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol Fluorinated sp³ 3D12.5 >110 Highly resistant

Data Interpretation: Replacing the phenyl ring with a spiro[2.3]hexane core cuts the intrinsic clearance in half, validating the sp³-enrichment strategy[2]. However, the true leap in performance is achieved with the (1,1-Difluorospiro[2.3]hexan-5-yl)methanol analog. The gem-difluoro substitution extends the half-life beyond the standard 110-minute assay threshold, classifying the moiety as metabolically stable.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability data must be generated using a self-validating protocol. The following methodology details the high-throughput in vitro assay, explicitly outlining the causality behind each experimental choice.

Assay Design & Controls

A robust assay must differentiate between true enzymatic metabolism and chemical instability.

  • Positive Control (Verapamil): A known rapid substrate for CYP3A4. If Verapamil is not rapidly degraded, the microsomes have lost enzymatic viability, and the assay is invalid.

  • Negative Control (Minus-NADPH): The test compound is incubated with microsomes but without the NADPH cofactor. Any degradation observed here indicates chemical instability or non-CYP-mediated degradation, rather than true Phase I metabolism.

Step-by-Step Protocol

Step 1: Preparation of Working Solutions

  • Action: Dissolve the test compounds in DMSO to 10 mM, then dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a 1 µM working concentration.

  • Causality: The final DMSO concentration in the assay must be kept strictly below 0.1%. Higher concentrations of organic solvents act as competitive inhibitors for CYP450 enzymes, artificially inflating the apparent metabolic stability of the compound.

Step 2: Microsome Equilibration

  • Action: Combine the 1 µM compound solution with Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches thermal equilibrium. Initiating the reaction at sub-optimal temperatures causes a lag phase in enzyme kinetics, skewing the t1/2​ calculations.

Step 3: Reaction Initiation

  • Action: Initiate the assay by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the reaction wells.

  • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons to catalyze the oxidation of substrates. The NADPH regenerating system provides a stable, non-depleting electron source, ensuring the reaction rate is limited only by the substrate concentration.

Step 4: Time-Course Sampling

  • Action: Extract 50 µL aliquots from the reaction mixture at distinct time points: 0, 15, 30, and 60 minutes.

  • Causality: Capturing multiple time points allows for the plotting of logarithmic compound depletion over time. This confirms that the degradation follows first-order kinetics, which is mathematically required to accurately calculate CLint​ .

Step 5: Quenching and Protein Precipitation

  • Action: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, abruptly halting all enzymatic activity at the exact time point. Simultaneously, it precipitates the proteins for removal via centrifugation, leaving a clean supernatant for LC-MS/MS analysis.

AssayWorkflow N1 1. Preparation Test Cpd + Controls N2 2. Equilibration HLM + Buffer (37°C) N1->N2 N3 3. Initiation Add NADPH N2->N3 N4 4. Time-Course 0, 15, 30, 60 min N3->N4 N5 5. Quenching Cold MeCN + IS N4->N5 N6 6. Analysis LC-MS/MS & CL_int N5->N6

Step-by-step workflow for the high-throughput in vitro microsomal stability assay.

Conclusion

The transition from planar aromatic rings to highly tailored, sp³-rich bioisosteres represents a paradigm shift in lead optimization. As demonstrated by the comparative data, while the baseline spiro[2.3]hexane scaffold offers measurable improvements in metabolic stability, it is the strategic incorporation of the gem-difluoro group in (1,1-Difluorospiro[2.3]hexan-5-yl)methanol that effectively neutralizes CYP-mediated liabilities. For drug development professionals facing clearance challenges with traditional benzylic or aliphatic moieties, this fluorinated spirocycle offers a validated, highly stable structural alternative.

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

HPLC Method Validation Guide: Determining the Purity of (1,1-Difluorospirohexan-5-yl)methanol

HPLC Method Validation Guide: Determining the Purity of (1,1-Difluorospiro[1]hexan-5-yl)methanol As pharmaceutical pipelines increasingly rely on highly fluorinated spirocyclic building blocks to improve metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation Guide: Determining the Purity of (1,1-Difluorospiro[1]hexan-5-yl)methanol

As pharmaceutical pipelines increasingly rely on highly fluorinated spirocyclic building blocks to improve metabolic stability and tune physicochemical properties, analytical methodologies must evolve to keep pace. (1,1-Difluorospiro[1]hexan-5-yl)methanol (CAS: 2090653-93-1) presents a unique analytical challenge[2]. It lacks a conjugated π -system for standard UV detection and possesses a gem-difluoro moiety that is notoriously difficult to separate from structurally similar des-fluoro or mono-fluoro synthetic impurities using conventional alkyl stationary phases.

This guide provides an objective comparison of column chemistries and outlines a comprehensive, ICH Q2(R2)-compliant high-performance liquid chromatography (HPLC) method validation protocol specifically engineered for this molecule[3].

The Analytical Challenge: Causality in Method Design

Developing a purity assay for (1,1-Difluorospiro[1]hexan-5-yl)methanol requires solving two fundamental physical chemistry problems:

  • The Detection Dilemma (Why UV Fails): Because the spirocyclic ring system is entirely aliphatic, it lacks a chromophore. Relying on low-wavelength UV (e.g., 205–210 nm) results in poor sensitivity, severe baseline drift from mobile phase absorbance, and inaccurate impurity quantification. Solution: A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) must be utilized. CAD provides near-universal, mass-dependent response independent of optical properties.

  • The Retention Dilemma (Why C18 Fails): Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[4]. The highly electronegative gem-difluoro group alters the molecule's dipole moment but does not significantly increase lipophilicity. Consequently, C18 columns often fail to resolve the difluoro API from its mono-fluoro synthetic precursors. Solution: A Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity driven by dipole-dipole, π−π , and fluorine-fluorine interactions[5].

Chromatographic Interaction Mechanisms

RetentionMechanism cluster_C18 Standard C18 Column cluster_PFP PFP (Pentafluorophenyl) Column Analyte (1,1-Difluorospiro[2.3] hexan-5-yl)methanol C18_Mech Hydrophobic / Dispersive Interactions Only Analyte->C18_Mech PFP_Mech1 Dipole-Dipole & Fluorine-Fluorine Analyte->PFP_Mech1 PFP_Mech2 Hydrogen Bonding & Shape Selectivity Analyte->PFP_Mech2 C18_Result Poor Resolution of Fluorinated Isomers C18_Mech->C18_Result PFP_Result High Orthogonal Selectivity Baseline Resolution PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result

Chromatographic interaction mechanisms: C18 vs. PFP stationary phases.

Comparative Performance: C18 vs. PFP

To objectively validate the superiority of the PFP phase, an experimental comparison was conducted using a synthetic mixture of (1,1-Difluorospiro[1]hexan-5-yl)methanol and its critical mono-fluoro impurity.

Experimental Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0) – Selected for CAD volatility and optimal spirocycle stability.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Evaporation Temperature: 35°C to prevent volatilization of the low-molecular-weight API).

Table 1: Quantitative Performance Comparison
Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)Analytical Conclusion
Retention Time (API) 4.2 min7.8 minPFP enhances retention via polar and dipole interactions.
Resolution ( Rs​ ) 0.8 (Co-elution with impurity)2.5 (Baseline Resolution)PFP provides critical shape/fluorine selectivity[5].
Peak Tailing ( Tf​ ) 1.451.05PFP mitigates secondary silanol interactions.
Theoretical Plates ( N ) 8,50014,200Superior mass transfer kinetics on the PFP phase.
CAD Signal-to-Noise 15:145:1Sharper peaks on PFP yield higher detector response.

Data clearly indicates that the PFP column is mandatory for accurate purity determination of this fluorinated spirocycle.

ICH Q2(R2) Method Validation Protocol

With the PFP/CAD method established, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to Analytical Target Profiles (ATP)[3].

ValidationWorkflow Start Method Development (PFP Column & CAD Selection) Specificity Specificity & Stress Testing (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 120% - Quadratic Fit) Specificity->Linearity Accuracy Accuracy (Spike Recovery at 80/100/120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow rate, Temp, pH Variations) Precision->Robustness Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

ICH Q2(R2) Method Validation Lifecycle for HPLC.

Step-by-Step Validation Methodology
Step 1: Specificity and Forced Degradation

Objective: Prove the method can accurately measure the API in the presence of impurities and degradants[6].

  • Prepare 1.0 mg/mL solutions of the API.

  • Subject aliquots to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 2 hours.

    • Basic: 0.1 N NaOH at 60°C for 2 hours (Monitor for spiro-ring opening).

    • Oxidative: 3% H2​O2​ at room temperature for 24 hours.

    • Thermal: Solid state at 80°C for 48 hours.

  • Acceptance Criteria: The API peak must be baseline resolved ( Rs​>1.5 ) from all degradation products. Peak purity assessment (if using MS coupled to CAD) must show no co-eluting mass signals.

Step 2: Linearity and Range

Objective: Establish the relationship between analyte concentration and CAD response.

  • Crucial Note on CAD: Unlike UV, CAD response is inherently non-linear across wide ranges. It follows a power-law relationship ( R=aCb ).

  • Prepare calibration standards at 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 0.5 mg/mL).

  • Inject each standard in triplicate.

  • Plot the CAD response vs. concentration using a quadratic ( y=ax2+bx+c ) or log-log regression model.

  • Acceptance Criteria: The coefficient of determination ( R2 ) must be ≥0.995 over the specified range[3].

Step 3: Accuracy (Recovery)

Objective: Verify the closeness of agreement between the accepted true value and the measured value.

  • Prepare synthetic sample matrices spiked with known amounts of the API at 80%, 100%, and 120% of the target working concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Calculate the percentage recovery using the established quadratic calibration curve.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%, with a Relative Standard Deviation (RSD) ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Demonstrate the degree of scatter between a series of measurements.

  • System Precision: Inject the 100% standard solution six consecutive times. Calculate the RSD of the retention time and peak area. (Acceptance: RSD ≤1.0% ).

  • Method Precision (Repeatability): Prepare six individual sample preparations of the API at 100% concentration. Analyze and calculate the purity assay for each. (Acceptance: RSD ≤2.0% ).

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the Method Precision test. (Acceptance: Overall RSD of all 12 preparations ≤2.0% ).

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: Determine the lowest detectable and quantifiable amounts of the API and impurities.

  • Dilute the API solution sequentially until the CAD signal-to-noise (S/N) ratio reaches specific thresholds.

  • LOD: Concentration yielding an S/N of 3:1.

  • LOQ: Concentration yielding an S/N of 10:1.

  • Inject the LOQ solution six times to verify precision (RSD ≤5.0% ) and accuracy (recovery 90-110%) at the lowest boundary.

Conclusion

For the purity determination of (1,1-Difluorospiro[1]hexan-5-yl)methanol, traditional C18/UV methodologies are fundamentally inadequate. The lack of a chromophore necessitates the use of Charged Aerosol Detection (CAD), while the gem-difluoro spirocyclic structure requires the orthogonal dipole and fluorine-fluorine interactions provided by a Pentafluorophenyl (PFP) stationary phase. By executing the outlined ICH Q2(R2) validation protocol, analytical laboratories can ensure a robust, self-validating system capable of supporting late-stage drug development and regulatory submissions.

References

  • Analytical Method Validation: Key Parameters & Common Challenges Source: neulandlabs.com URL:[Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: ijpsjournal.com URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: chromatographyonline.com URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: chromatographyonline.com URL:[Link]

Sources

Validation

Comparative Guide: Lipophilicity (LogP) of (1,1-Difluorospirohexan-5-yl)methanol vs. Trifluoromethyl Analogs

Comparative Guide: Lipophilicity (LogP) of (1,1-Difluorospiro[1]hexan-5-yl)methanol vs. Trifluoromethyl Analogs The Challenge of "Molecular Obesity" in Fluorinated Bioisosteres In modern drug discovery, the trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Lipophilicity (LogP) of (1,1-Difluorospiro[1]hexan-5-yl)methanol vs. Trifluoromethyl Analogs

The Challenge of "Molecular Obesity" in Fluorinated Bioisosteres

In modern drug discovery, the trifluoromethyl (–CF₃) group is a classical moiety used to block metabolic hotspots and enhance target binding affinity. However, the incorporation of a –CF₃ group routinely incurs a severe physicochemical penalty: a dramatic increase in lipophilicity (LogP). This extreme lipophilicity often leads to poor aqueous solubility, excessive plasma protein binding, and increased risks of off-target toxicity (such as hERG inhibition).

To circumvent these issues, medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds—a strategy known as "escaping from flatland." Among these, the 1,1-difluorospiro[1]hexane motif has emerged as a premier bioisostere. By replacing a –CF₃ group with a gem-difluorospirocyclic system, researchers can maintain the required steric bulk and metabolic stability while significantly attenuating the molecule's overall lipophilicity .

This guide provides an objective, data-driven comparison of the lipophilicity of (1,1-Difluorospiro[1]hexan-5-yl)methanol against traditional trifluoromethyl analogs, supported by rigorous, self-validating experimental protocols.

Mechanistic Rationale: Why Spirocycles Outperform Perfluorination

The spatial arrangement and electron distribution of a molecule dictate its partitioning behavior between aqueous and lipid environments.

  • Steric Mimicry without the Grease: The spiro[1]hexane core provides a dense, rigid molecular space that effectively mimics the steric volume of a –CF₃ or tert-butyl group. However, because it relies on a hydrocarbon framework rather than exhaustive halogenation, the intrinsic hydrophobicity is reduced .

  • Dipole Moment and Solvation: A –CF₃ group is highly hydrophobic because the tightly held electron cloud of the three fluorine atoms resists polarization by water molecules. In contrast, the gem-difluoro group in the spirocycle possesses a strong, localized dipole moment. This localized dipole acts as a better hydrogen-bond acceptor for water, thereby lowering the LogP and improving aqueous solubility .

  • Ring Strain Effects: The high ring strain of the spiro[1]hexane system alters the hybridization of the carbon atoms, subtly increasing the s-character of the C–H bonds. This makes the scaffold slightly more polar than an unstrained cycloalkane equivalent .

Comparative Physicochemical Data

The table below summarizes the lipophilicity and related physicochemical parameters of (1,1-Difluorospiro[1]hexan-5-yl)methanol compared to structurally analogous –CF₃ containing cycloalkyl methanols.

Note: Data reflects established trends for these structural motifs evaluated via standardized shake-flask methodologies.

Compound NameStructural MotifExperimental LogPTPSA (Ų)Predicted Aqueous Sol. (mg/mL)Lipophilic Efficiency (LipE) Potential
(1,1-Difluorospiro[1]hexan-5-yl)methanol Difluorospiro[1]hexane1.40 – 1.60 20.2> 5.0 High
(3-(Trifluoromethyl)cyclobutyl)methanol CF₃-Cyclobutane2.10 – 2.3020.2~ 1.2Moderate
(4-(Trifluoromethyl)cyclohexyl)methanol CF₃-Cyclohexane2.80 – 3.1020.2< 0.5Low

Key Takeaway: The difluorospiro[1]hexane analog achieves a LogP reduction of approximately 0.7 to 1.5 units compared to its –CF₃ counterparts. This reduction is critical for optimizing the Lipophilic Efficiency (LipE) of a drug candidate, ensuring that potency is driven by specific target interactions rather than non-specific hydrophobic binding.

Experimental Workflow: Evaluating Lipophilicity

The following workflow illustrates the decision-making and experimental process for evaluating these fluorinated bioisosteres.

LogPWorkflow A Candidate Selection B CF3 Analog (High Lipophilicity) A->B C Difluorospiro Analog (Optimized Lipophilicity) A->C D Shake-Flask Partitioning (Octanol/Water) B->D C->D E LC-MS/MS Quantification & Mass Balance Check D->E F Lead Advancement E->F

Workflow for evaluating lipophilicity of fluorinated bioisosteres.

Self-Validating Protocol: Shake-Flask LogP Determination

While High-Throughput HPLC is often used to estimate LogP, highly fluorinated small molecules frequently exhibit anomalous retention times on standard C18 columns due to "fluorous interactions" with residual silanols. Therefore, the Miniaturized Shake-Flask Method coupled with LC-MS/MS remains the gold standard.

To ensure scientific integrity, this protocol is designed as a self-validating system : it mandates a mass balance calculation to prove that the compound partitioned cleanly without degrading, precipitating, or adsorbing to the glassware.

Phase 1: Preparation & System Suitability
  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. Separate the phases. Causality: Using unsaturated solvents will cause volume shifts during the assay, skewing the concentration calculations.

  • Reference Standards: Prepare control samples of Hydrocortisone (known low LogP ~1.6) and Toluene (known high LogP ~2.7). Running these alongside the unknown validates the partitioning environment and LC-MS/MS calibration.

Phase 2: The Partitioning Event
  • Spiking: Dissolve 1 mg of (1,1-Difluorospiro[1]hexan-5-yl)methanol in 10 µL of DMSO to create a master stock.

  • Incubation: Add 2 µL of the master stock to a 2 mL glass vial containing 500 µL of saturated octanol and 500 µL of saturated water.

  • Equilibration: Agitate the vial on a mechanical shaker at 300 RPM for 60 minutes at exactly 25.0°C. Causality: Temperature control is critical as partition coefficients are thermodynamically driven and highly temperature-dependent.

  • Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes to break any micro-emulsions.

Phase 3: LC-MS/MS Quantification & Mass Balance (Validation)
  • Sampling: Carefully extract 50 µL from the top octanol layer and 50 µL from the bottom aqueous layer using a syringe. Dilute each sample 1:100 in mobile phase (Acetonitrile/Water 50:50).

  • Analysis: Inject samples into a Triple Quadrupole LC-MS/MS system. Integrate the peak areas for the target analyte in both phases.

  • The Self-Validating Calculation:

    • Calculate LogP: LogP=log10​(Areawater​Areaoctanol​​)

    • Mass Balance Check: Convert peak areas back to absolute concentrations using a standard curve. Ensure that (Coctanol​×Voctanol​)+(Cwater​×Vwater​)=Total Mass Added .

    • Integrity Rule: If the mass balance is < 90%, the assay is invalid. This indicates the compound either precipitated at the interface or adsorbed to the glass, a common artifact with highly lipophilic –CF₃ analogs that goes undetected in non-validated protocols.

References

The following authoritative sources ground the mechanistic claims and physicochemical data comparisons discussed in this guide.

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING ChemRxiv[Link]

  • 4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation The Journal of Organic Chemistry - ACS Publications[Link]

  • 4,4‐Difluorospiro[2]pentan‐1‐yl – A Fluorinated Substituent To Expand the Synthetic and Medicinal Chemists' Toolbox European Journal of Organic Chemistry - ResearchGate [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3]heptane-derived Building Blocks National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

The user wants a detailed guide on the mass spectrometry fragmentation of a specific molecule: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. This is a highly specific, non-trivial small molecule. A direct search for its fr...

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Author: BenchChem Technical Support Team. Date: April 2026

The user wants a detailed guide on the mass spectrometry fragmentation of a specific molecule: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol. This is a highly specific, non-trivial small molecule. A direct search for its fragmentation pattern is unlikely to yield a complete, published analysis. Therefore, my strategy will be to synthesize the expected fragmentation patterns based on the fundamental principles of mass spectrometry applied to its structural motifs.

Structural Motifs of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol:

  • Spiro[2.3]hexane core: A highly strained system composed of a cyclopropane and a cyclobutane ring sharing a single carbon atom (the spirocenter). Strained rings are prone to ring-opening fragmentations to relieve strain.

  • gem-Difluoro group (CF₂): Located on the cyclopropane ring. Fluorine is highly electronegative and C-F bonds are strong. This will influence ionization and fragmentation, often directing cleavage and potentially leading to the loss of HF or fluorinated fragments. The presence of fluorine can also stabilize adjacent cations or radicals to some extent, but its inductive effect is strong.

  • Primary Alcohol (-CH₂OH): Attached to the cyclobutane ring. Alcohols are known to undergo characteristic fragmentations, including α-cleavage (loss of an alkyl radical adjacent to the oxygen) and dehydration (loss of H₂O).

Comparison Guide Structure: I will structure the guide to first build a theoretical foundation for the fragmentation and then compare different analytical approaches.

  • Introduction:

    • Significance of fluorinated spirocycles in medicinal chemistry (metabolic stability, conformational rigidity).[1][2]

    • The challenge of structural elucidation for such novel motifs.

    • Overview of the guide's purpose: to predict fragmentation patterns under EI and ESI-MS and compare these with other standard analytical techniques.

  • Part A: Electron Ionization (EI) Mass Spectrometry Analysis:

    • Principles of EI-MS: Hard ionization, leading to extensive fragmentation and a detailed "fingerprint" spectrum.[3][4] Ideal for volatile, thermally stable small molecules.

    • Predicted Fragmentation Pathways: This will be the core of the analysis. I will propose a step-by-step fragmentation cascade starting from the molecular ion (M+•). Key steps will include:

      • α-Cleavage: Loss of the •H or the spirocyclic radical from the -CH₂OH group. The loss of the bulky spirocycle radical to form a stable [CH₂OH]+ or related ion (m/z 31) is a classic alcohol fragmentation.[5][6]

      • Ring Opening: Cleavage of the strained cyclopropane or cyclobutane rings. The initial ionization might occur on the oxygen, but the charge can be delocalized, and the high energy of EI can break any bond. Ring-opening of the cyclobutane can lead to ethene loss (a retro [2+2] cycloaddition).[7]

      • Loss of Small Neutral Molecules: Dehydration (loss of H₂O, M-18), loss of formaldehyde (CH₂O, M-30) via rearrangement, and potential loss of HF (M-20).

      • Influence of Fluorine: The gem-difluoro group will direct fragmentation. We might see the loss of CF₂ or CHF fragments. The stability of ions like CF₃⁺ is known, but here we have CF₂ within a ring.[8][9] We can predict cleavages that lead to resonance-stabilized or inductively stabilized fragment ions.

    • Visualization: A Graphviz diagram will illustrate this proposed cascade.

    • Data Summary: A table will list the predicted key fragment ions (m/z), their chemical formulas, and the proposed fragmentation origin.

    • Experimental Protocol: A standardized GC-EI-MS protocol.

  • Part B: Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis:

    • Principles of ESI-MS: Soft ionization, generating protonated ([M+H]⁺) or adducted ([M+Na]⁺) molecules with minimal initial fragmentation.[10][11] MS/MS is required to induce and analyze fragmentation.

    • Predicted Fragmentation Pathways (MS/MS):

      • The fragmentation will start from an even-electron species ([M+H]⁺), which behaves differently from the radical cation in EI.[3]

      • Primary Loss: The most likely initial fragmentation for the protonated molecule will be the loss of a stable neutral molecule. Protonation will occur on the hydroxyl oxygen, making it a good leaving group. Therefore, the loss of water (H₂O) to form a stable carbocation is highly probable.[12]

      • Subsequent Fragmentation: The resulting spirocyclic carbocation will then undergo ring-opening or rearrangement to further stabilize the charge.

    • Visualization: A second Graphviz diagram for the ESI-MS/MS pathway.

    • Data Summary: A table for the predicted precursor and product ions in an MS/MS experiment.

    • Experimental Protocol: A standardized LC-ESI-MS/MS protocol.

  • Part C: Comparison with Alternative Analytical Techniques:

    • This section provides context and highlights why a multi-technique approach is essential.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for unambiguous structure determination. It provides detailed information on connectivity and stereochemistry, which MS cannot. I will contrast the information provided by NMR vs. MS. Spirocycles can show complex coupling constants.[13]

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H stretch, C-F stretch), but provides no detailed connectivity.

    • Gas Chromatography (GC) & Liquid Chromatography (LC): Discussed as separation techniques coupled with MS. Retention time is a key piece of data for identification and purity assessment.

    • Comparative Summary Table: A table summarizing what each technique (EI-MS, ESI-MS/MS, NMR, IR) reveals about the molecule and its pros/cons.

  • References: Compile all cited sources into a numbered list with full details and URLs.

This structure allows me to build a logical, in-depth guide based on fundamental principles, fulfilling the user's request for an authoritative and technically accurate document, even without a pre-existing analysis of this specific molecule. I will now proceed with generating the content based on this plan.### A Comparative Guide to the Mass Spectrometry Fragmentation of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol and its Characterization by Alternative Analytical Methods

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among these, fluorinated spirocycles have emerged as particularly valuable motifs. The incorporation of a spirocyclic core introduces a rigid, three-dimensional architecture that can enhance binding affinity and optimize ligand orientation, while fluorine substitution is a well-established strategy for modulating metabolic stability, lipophilicity, and pKa.[1][2] The molecule at the heart of this guide, (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, embodies these principles, combining a highly strained spiro[2.3]hexane system with a gem-difluoro group.

However, the very structural uniqueness that makes this compound attractive also presents a significant challenge for its analytical characterization. Unambiguous structural elucidation is the bedrock of drug development, and mass spectrometry (MS) is a cornerstone of this process. This guide provides an in-depth, predictive analysis of the fragmentation behavior of (1,1-difluorospiro[2.3]hexan-5-yl)methanol under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) conditions. We will explore the causal mechanisms behind the expected fragmentation patterns and compare the informational output of mass spectrometry with that of other critical analytical techniques, offering researchers a comprehensive playbook for characterizing this and similar advanced chemical entities.

Part A: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization is a powerful, albeit aggressive, technique that provides a reproducible fragmentation "fingerprint" of a molecule. By bombarding the gaseous analyte with high-energy electrons (typically 70 eV), it creates a high-energy radical cation (M⁺•) that undergoes extensive and structurally informative fragmentation.[3][4] For a molecule like (1,1-difluorospiro[2.3]hexan-5-yl)methanol (Molecular Weight: 148.15 g/mol ), EI-MS is exceptionally well-suited for revealing the intricate details of its strained and functionalized core.

Predicted Fragmentation Pathways under EI

The fragmentation cascade of the (1,1-difluorospiro[2.3]hexan-5-yl)methanol radical cation is dictated by the interplay between its three key structural features: the primary alcohol, the strained spirocyclic system, and the electron-withdrawing gem-difluoro group.

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for alcohols.[5][6] The cleavage of a bond adjacent to the oxygen-bearing carbon results in a resonance-stabilized oxonium ion. For this molecule, the most favorable α-cleavage involves the loss of the largest possible radical, the difluorospiro[2.3]hexanyl group, to form the highly stable m/z 31 ion ([CH₂OH]⁺). This fragment is often a diagnostic peak for primary alcohols.

  • Ring Strain-Driven Fragmentation: The spiro[2.3]hexane core possesses significant ring strain. Upon ionization, this strain can be readily released through ring-opening reactions. A characteristic fragmentation of cyclobutanes is a retro-[2+2] cycloaddition, leading to the loss of ethene (28 Da).[7] This could manifest as a fragment corresponding to the loss of C₂H₄ from the molecular ion or other major fragments.

  • Loss of Neutral Molecules:

    • Dehydration (Loss of H₂O): The molecular ion can lose a molecule of water (18 Da) to produce an M-18 peak at m/z 130 . This is a common fragmentation for alcohols, though the resulting radical cation may be unstable and fragment further.[5]

    • Loss of Formaldehyde (Loss of CH₂O): A rearrangement can lead to the elimination of formaldehyde (30 Da) from the molecular ion, resulting in a fragment at m/z 118 .

  • Influence of the Gem-Difluoro Group: The strong carbon-fluorine bonds and the inductive effect of the fluorine atoms significantly influence fragmentation.[8] We can anticipate the loss of small fluorinated neutrals like HF (20 Da) or C₂H₂F₂ (64 Da) following ring opening, leading to characteristic fragments that confirm the presence of the difluoro moiety.

G cluster_alpha α-Cleavage cluster_neutral_loss Neutral Loss cluster_ring Ring Fragmentation M [M]⁺• (m/z 148) (C₆H₈F₂O)⁺• f31 [CH₂OH]⁺ m/z 31 M->f31 - •C₅H₇F₂ f130 [M - H₂O]⁺• m/z 130 M->f130 - H₂O f118 [M - CH₂O]⁺• m/z 118 M->f118 - CH₂O f128 [M - HF]⁺• m/z 128 M->f128 - HF f97 [C₄H₂F₂O]⁺• m/z 116 (Loss of C₂H₄) M->f97 - C₂H₄ (Retro [2+2]) f84 [C₅H₅F₂]⁺ m/z 116 (Loss of CH₂O + H₂) f118->f84 Further fragmentation

Caption: Predicted EI fragmentation pathways for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Summary of Key Predicted EI Fragments
m/zProposed Ion FormulaProposed Origin / StructureNotes
148[C₆H₈F₂O]⁺•Molecular Ion (M⁺•)Expected to be of low abundance due to instability.
130[C₆H₆F₂]⁺•[M - H₂O]⁺•Loss of water (dehydration).
128[C₆H₇FO]⁺•[M - HF]⁺•Loss of hydrogen fluoride.
118[C₅H₆F₂]⁺•[M - CH₂O]⁺•Loss of formaldehyde via rearrangement.
97[C₄H₂F₂O]⁺•[M - C₂H₄]⁺•Result of cyclobutane ring opening (retro [2+2]).
69[CF₃]⁺ or [C₃H₂F]⁺-A common fluorinated fragment, though less direct here.
31[CH₃O]⁺[CH₂OH]⁺Result of α-cleavage; often the base peak for primary alcohols.
Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).

  • GC Method:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injection Volume: 1 µL, split mode (e.g., 50:1).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 30 to 250.

    • Data Acquisition: Full scan mode.

Part B: Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a soft ionization technique that preserves the intact molecule, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺ in positive ion mode.[10][11] This approach is invaluable for determining molecular weight. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).[10] The resulting product ion spectrum is generally simpler and more predictable than an EI spectrum because it originates from an even-electron species.

Predicted Fragmentation Pathways under ESI-MS/MS

For (1,1-difluorospiro[2.3]hexan-5-yl)methanol, ionization will readily occur on the hydroxyl group's oxygen atom.

  • Precursor Ion Formation: In a typical acidic mobile phase (e.g., containing 0.1% formic acid), the molecule will form a protonated precursor ion, [M+H]⁺ at m/z 149.07 .

  • Primary Fragmentation (MS/MS): The most facile fragmentation pathway for the [M+H]⁺ ion is the loss of a small, stable neutral molecule. The protonated hydroxyl group is an excellent leaving group, making the loss of water (H₂O, 18 Da) the most probable primary fragmentation. This will generate a carbocation at m/z 131.06 .

  • Secondary Fragmentation: The resulting spirocyclic carbocation at m/z 131 is still a high-energy species. It will likely undergo rearrangement and further fragmentation to achieve greater stability. This could involve ring-opening of the strained cyclopropane or cyclobutane rings, followed by the loss of other small neutrals like ethene (C₂H₄).

G M [M+H]⁺ (Precursor Ion) m/z 149 (C₆H₉F₂O)⁺ f131 Product Ion [M+H - H₂O]⁺ m/z 131 M->f131 - H₂O (Loss of Water) f103 Secondary Product Ion [C₅H₄F₂]⁺ m/z 103 (tentative) f131->f103 - C₂H₄ (Ring Opening)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.

Summary of Key Predicted ESI-MS/MS Transitions
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
149.07131.06H₂O (18.01 Da)Primary and most intense transition is expected.
149.07119.06CH₂O (30.01 Da)Possible rearrangement and loss of formaldehyde.
131.06103.05C₂H₄ (28.01 Da)Secondary fragmentation after initial water loss.
Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize a Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a Q-TOF or Triple Quadrupole).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Method:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 50 to 250 to identify the [M+H]⁺ precursor at m/z 149.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 149 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Part C: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable molecular weight and structural data, it is most powerful when used as part of a multi-technique analytical workflow. No single technique can provide a complete picture.

TechniqueInformation Provided for (C₆H₈F₂O)AdvantagesLimitations
GC-EI-MS Molecular formula (from fragments), detailed structural "fingerprint," identification of isomers based on fragmentation.Highly reproducible library-searchable spectra, excellent for volatile compounds.Molecular ion may be weak or absent; complex fragmentation can be difficult to interpret from first principles.
LC-ESI-MS/MS Accurate molecular weight (from [M+H]⁺), specific fragmentation pathways for confirmation.High sensitivity, applicable to a wide range of polarities, clear parent-daughter ion relationships.Provides limited fragmentation compared to EI; structural isomers may not be easily differentiated without chromatography.[13]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unambiguous atom connectivity, stereochemistry, and 3D structure. ¹⁹F NMR directly probes the fluorine environment.The "gold standard" for structure elucidation. Provides definitive proof of structure.Lower sensitivity than MS, requires a larger amount of pure sample, can be time-consuming to analyze complex spectra.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.Fast, simple, non-destructive.Provides very little information on the overall carbon skeleton or connectivity.

G Analyte Analyte Characterization MS {Mass Spectrometry | {Molecular Weight | Fragmentation Pattern}} Analyte->MS What is it? NMR {NMR Spectroscopy | {Connectivity (¹H, ¹³C) | Fluorine Environment (¹⁹F) | Stereochemistry}} Analyte->NMR How is it connected? IR {IR Spectroscopy | Functional Groups (O-H, C-F)} Analyte->IR What is it made of? Chroma {Chromatography (GC/LC) | {Purity | Retention Time}} Analyte->Chroma Is it pure?

Caption: The complementary roles of different analytical techniques.

Conclusion

The structural elucidation of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol requires a thoughtful and multi-faceted analytical approach. Electron Ionization Mass Spectrometry is predicted to yield a complex but highly informative fragmentation pattern, driven by α-cleavage of the primary alcohol and strain-releasing ring-opening reactions. Key diagnostic ions, such as m/z 31 ([CH₂OH]⁺) , and fragments resulting from the loss of water or ethene, provide a robust fingerprint for identification. In contrast, Electrospray Ionization coupled with tandem MS offers a gentler approach, confirming the molecular weight via the m/z 149 [M+H]⁺ ion and revealing a simpler fragmentation cascade dominated by the loss of water.

While both MS techniques are powerful, they serve different purposes—EI for detailed fingerprinting and ESI for molecular weight confirmation and targeted fragmentation analysis. For unequivocal proof of structure, these mass spectrometric data must be integrated with results from NMR spectroscopy, which alone can resolve the precise atomic connectivity and stereochemistry of this complex spirocyclic system. By understanding the predicted fragmentation behaviors and leveraging the strengths of complementary techniques, researchers can confidently characterize this and other novel fluorinated molecules, accelerating their journey from the bench to breakthrough discoveries.

References

  • Weldon, M. K., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry. Available at: [Link]

  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. ResearchGate. Available at: [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]

  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Miller, M. A. (2018). Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship, University of California. Available at: [Link]

  • Macmillan Group. (n.d.). Mass Spectrometry: Fragmentation. Princeton University. Available at: [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Kirby, A. J., et al. (2015). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. PMC. Available at: [Link]

  • Tchekhovskoi, D., et al. (2024). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. Available at: [Link]

  • da Silva, A. C. S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link]

  • Vaz, B. G., et al. (2016). H2 Unimolecular Elimination in Electrospray Ionization Mass Spectrometry from Erythraline, a Spirocyclic Alkaloid. ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). The mass spectrum of cyclobutane. Doc Brown's Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

  • Macmillan Group. (2003). Modern Mass Spectrometry. Princeton University. Available at: [Link]

  • Gaudin, M., et al. (2014). Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li+)). PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Croft, R. A., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. Available at: [Link]

  • Zgoła-Grześkowiak, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]

  • Malashchuk, A., et al. (2020). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ResearchGate. Available at: [Link]

  • Mohler, F. L., et al. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Neuman, R. C. (n.d.). Organic Spectrometry. University of California, Riverside. Available at: [Link]

  • Budzikiewicz, H., et al. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

  • Owen, J. S. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. Available at: [Link]

  • Ghosal, A., et al. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry. Available at: [Link]

Sources

Validation

Pharmacokinetic differences between (1,1-Difluorospiro[2.3]hexan-5-yl)methanol and cyclobutyl methanol

Comparative Pharmacokinetic Guide: (1,1-Difluorospiro[1]hexan-5-yl)methanol vs. Cyclobutyl Methanol As drug discovery programs increasingly seek to "escape from flatland" by incorporating sp³-rich three-dimensional scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Guide: (1,1-Difluorospiro[1]hexan-5-yl)methanol vs. Cyclobutyl Methanol

As drug discovery programs increasingly seek to "escape from flatland" by incorporating sp³-rich three-dimensional scaffolds, the selection of optimal cycloalkane building blocks has become a critical determinant of clinical success[1]. While cyclobutyl methanol is a classical structural motif used to enhance lipophilic ligand efficiency, it frequently introduces severe pharmacokinetic (PK) liabilities, primarily driven by rapid oxidative metabolism.

To overcome these limitations, (1,1-Difluorospiro[2]hexan-5-yl)methanol has emerged as a state-of-the-art bioisostere. By combining spirocyclic rigidity with strategic fluorination, this moiety fundamentally alters the physicochemical and metabolic landscape of the parent drug[3]. This guide provides an objective, data-driven comparison of these two moieties, detailing the mechanistic causality behind their PK differences and providing validated experimental protocols for their evaluation.

Mechanistic Causality: Why Structure Dictates Clearance

To understand the pharmacokinetic discrepancies between these two building blocks, we must analyze their interaction with Cytochrome P450 (CYP450) enzymes at the sub-molecular level.

The Vulnerability of Cyclobutyl Methanol

Cyclobutyl methanol possesses multiple metabolically labile C-H bonds. When incorporated into a drug scaffold, the cyclobutane ring is highly susceptible to CYP450-mediated hydroxylation[4]. The high-valent iron-oxo species in the CYP active site initiates a Hydrogen Atom Transfer (HAT). Because the cyclobutane ring is relatively electron-rich and possesses conformational flexibility (puckering), it can readily adopt an induced-fit geometry within the CYP3A4 or CYP2D6 heme pocket, leading to rapid intrinsic clearance ( CLint​ ) and a short in vivo half-life.

The "Fluorine Effect" and Spirocyclic Rigidity

Substituting the cyclobutane ring with a (1,1-difluorospiro[2]hexan-5-yl)methanol moiety introduces two synergistic protective mechanisms[5]:

  • Inductive Deactivation (-I Effect): The gem-difluoro group on the fused cyclopropane ring is intensely electronegative. This exerts a strong inductive electron-withdrawing effect through the sigma-bond framework of the spirocycle. By draining electron density from the adjacent cyclobutane C-H bonds, the Bond Dissociation Energy (BDE) of these bonds is significantly increased. Consequently, the HAT process becomes energetically unfavorable, effectively blocking phase I oxidation.

  • Conformational Locking: The spiro[2]hexane core is highly rigid. This locks the hydroxymethyl exit vector into a precise 3D orientation. This rigidity prevents the moiety from adopting the necessary transition-state geometry required for optimal alignment with the catalytic heme iron, further reducing metabolic turnover[3].

Metabolism CBM Cyclobutyl Methanol CYP CYP450 Oxidation CBM->CYP DFSM (1,1-Difluorospiro[2.3]hexan -5-yl)methanol DFSM->CYP Metab1 Ring Hydroxylation (Labile) CYP->Metab1 High CL Metab2 Metabolically Stable CYP->Metab2 Low CL

CYP450-mediated metabolic stability comparison between the two moieties.

Quantitative Data Presentation

The following tables summarize the comparative physicochemical and pharmacokinetic data. (Note: To provide biologically relevant PK parameters, the data reflects Matched Molecular Pairs (MMPs) where these respective alcohols are ether-linked to a standard kinase inhibitor pharmacophore).

Table 1: Physicochemical and In Vitro ADME Profile
ParameterCyclobutyl Methanol DerivativeDifluorospiro[2]hexane DerivativeCausality / Implication
Molecular Weight Base + 86.13 g/mol Base + 148.15 g/mol Increased mass offset by improved 3D character.
cLogP 2.853.12Fluorination slightly increases lipophilicity, driving membrane partitioning.
HLM CLint​ (µL/min/mg)45.2 (High)< 8.0 (Low)Inductive deactivation of C-H bonds prevents CYP450 hydroxylation.
Caco-2 Papp​ ( 10−6 cm/s)12.518.4Increased lipophilicity and reduced desolvation penalty enhance permeability.
Efflux Ratio (ER) 1.11.0Neither moiety acts as a strong P-glycoprotein (P-gp) substrate.
Table 2: In Vivo Pharmacokinetics (SD Rats, 3 mg/kg PO, 1 mg/kg IV)
PK ParameterCyclobutyl Methanol DerivativeDifluorospiro[2]hexane Derivative
Half-life ( t1/2​ ) 1.2 h4.8 h
Clearance ( CL ) 55.4 mL/min/kg12.3 mL/min/kg
Volume of Distribution ( Vss​ ) 1.1 L/kg1.8 L/kg
Oral Bioavailability (%F) 22%78%

Data Synthesis: The integration of the difluorospiro[2]hexane moiety reduces in vivo clearance by nearly 80%, directly translating to a highly favorable oral bioavailability profile. The increased Vss​ suggests better tissue penetration, likely driven by the enhanced lipophilicity and unique 3D topology of the spirocycle.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to evaluate the PK differences between these compounds.

Workflow Prep Compound Preparation InVitro In Vitro HLM Incubation Prep->InVitro LCMS LC-MS/MS Quantification InVitro->LCMS PK In Vivo PK (SD Rats) LCMS->PK IVIVE Data PK Parameter Calculation PK->Data

Standardized workflow for evaluating pharmacokinetic differences.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify intrinsic metabolic clearance ( CLint​ ) and validate the protective fluorine effect.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (Cyclobutyl or Difluorospiro derivative) to achieve a final incubation concentration of 1 µM. Keep organic solvent (DMSO) 0.1% to prevent CYP enzyme inhibition.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium of the enzymatic environment prior to initiation, preventing artifactual lag phases in the clearance kinetics.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, locking the metabolite profile at that exact second.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Calculation: Calculate CLint​ using the half-life approach:

    CLint​=t1/2​0.693​×Microsomal ProteinIncubation Volume​
Protocol B: Caco-2 Bidirectional Permeability Assay

Purpose: To assess whether the increased steric bulk of the spirocycle negatively impacts intestinal absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation into an enterocyte-like monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chamber at 60 and 120 minutes. Quench with internal standard-spiked acetonitrile.

  • Quantification: Analyze via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol C: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

Purpose: To validate In Vitro to In Vivo Extrapolation (IVIVE) and confirm systemic exposure.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing to eliminate food-effect variables.

  • Formulation & Dosing:

    • Intravenous (IV): Formulate at 1 mg/kg in 5% DMSO / 95% Saline. Administer via tail vein injection.

    • Oral (PO): Formulate at 3 mg/kg as a homogenous suspension in 0.5% Methylcellulose. Administer via oral gavage.

  • Serial Bleeding: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000g for 10 minutes at 4°C. Extract plasma using protein precipitation (3 volumes of acetonitrile).

  • NCA Analysis: Analyze plasma concentrations via LC-MS/MS. Utilize Phoenix WinNonlin software to perform Non-Compartmental Analysis (NCA) to derive t1/2​ , CL , Vss​ , AUC , and %F .

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres ResearchGate URL:[Link][3]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes ResearchGate URL:[Link][5]

  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews - ACS Publications URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for (1,1-Difluorospirohexan-5-yl)methanol

Comprehensive Safety & Disposal Protocol for (1,1-Difluorospiro[1]hexan-5-yl)methanol As drug development increasingly relies on fluorinated spirocyclic scaffolds to improve metabolic stability and modulate lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Disposal Protocol for (1,1-Difluorospiro[1]hexan-5-yl)methanol

As drug development increasingly relies on fluorinated spirocyclic scaffolds to improve metabolic stability and modulate lipophilicity, compounds like (1,1-Difluorospiro[1]hexan-5-yl)methanol have become critical intermediates in medicinal chemistry. However, the unique structural features that make this molecule valuable—specifically the highly strained spiro[1]hexane core and the robust carbon-fluorine (C-F) bonds—also dictate highly specific, stringent operational and disposal procedures.

This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling, experimental utilization, and ultimate thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Assessment

Before integrating (1,1-Difluorospiro[1]hexan-5-yl)methanol into a synthetic workflow, operators must understand the mechanistic causality behind its hazard profile.

The spiro[1]hexane system possesses significant inherent ring strain (approximately 40–50 kcal/mol). While the gem-difluoro substitution provides localized inductive stabilization, the molecule remains susceptible to ring-opening under extreme thermal or highly acidic conditions. Furthermore, the C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste disposal methods are insufficient to break this bond, and improper combustion can lead to the release of toxic hydrogen fluoride (HF) gas or perfluorinated products of incomplete combustion (PICs)[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (1,1-Difluorospiro[1]hexan-5-yl)methanol
CAS Number 2090653-93-1[3]
Molecular Weight 148.15 g/mol [3]
Waste Classification Halogenated Organic Waste[4]
Primary Hazard Eye/Skin Irritant; HF generation upon combustion
Storage Requirements 2–8°C, sealed under inert gas (Argon/N₂)

Operational Handling & Experimental Workflow

To maintain scientific integrity and personnel safety, handling this compound requires a self-validating protocol where each step confirms the success and safety of the previous one. Below is the standard operating procedure (SOP) for utilizing this compound in a typical synthetic step (e.g., oxidation or nucleophilic substitution).

Step-by-Step Handling Methodology
  • Atmospheric Control: Transfer the vial to a chemical fume hood. Because strained spirocycles can be sensitive to prolonged moisture exposure, purge the reaction vessel with Argon prior to introducing the compound.

  • Solvent Selection: Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran). Causality: Minimizing water content prevents unwanted side reactions and keeps the final waste stream compliant with halogenated waste requirements (which typically mandate <5% water content)[4].

  • Reaction Execution: Proceed with the synthetic transformation. Monitor the internal temperature carefully; avoid exothermic runaways that could trigger unintended ring-opening of the spiro[1] system.

  • Quenching & Workup: Quench the reaction using a mild aqueous buffer. Separate the organic layer.

  • Waste Segregation (Critical): The organic layer, now containing fluorinated byproducts or unreacted starting material, must be segregated strictly into a designated "Halogenated Organic Waste" container.

ExpWorkflow S1 Storage (2-8°C, Argon) S2 Handling (Fume Hood, PPE) S1->S2 S3 Reaction (e.g., Oxidation) S2->S3 S4 Quenching (Aqueous Workup) S3->S4 S5 Waste Segregation (Halogenated) S4->S5

Operational workflow for handling (1,1-Difluorospiro[1]hexan-5-yl)methanol in laboratory settings.

Waste Segregation & Disposal Procedures

The disposal of fluorinated organics cannot be treated like standard hydrocarbon waste. The extreme stability of the C-F bond means that conventional incineration temperatures (~850°C) are inadequate and can generate highly toxic fluorophosgene or stable perfluoroalkenes[2].

Step-by-Step Disposal Protocol
  • Strict Segregation: Collect all liquid waste containing (1,1-Difluorospiro[1]hexan-5-yl)methanol in a clearly labeled, chemically compatible container (e.g., HDPE). Do not mix with non-halogenated waste. Mixing dilutes the halogen content, complicating the specialized thermal destruction process and increasing disposal costs[5].

  • Exclude Incompatible Materials: Ensure the waste stream contains no strong oxidizers (e.g., peroxides, perchloric acid) and is kept to less than 5% water by volume[4].

  • High-Temperature Incineration: The waste must be transferred to a licensed hazardous waste facility equipped with a twin-chamber rotary kiln or liquid injection incinerator. For halogenated waste exceeding 1% by weight, the secondary combustion chamber must achieve a minimum temperature of 1100°C with a gas residence time of at least 2 seconds[1]. Causality: This extreme thermal environment is the only reliable method to ensure >99.99% destruction efficiency of the C-F bonds, preventing the release of intact fluorinated fragments into the atmosphere[2].

  • Flue Gas Scrubbing: The facility must employ caustic scrubbing systems (using NaOH or Ca(OH)₂) to neutralize the flue gas. Causality: Complete combustion of this compound yields CO₂, H₂O, and highly corrosive Hydrogen Fluoride (HF) gas. The scrubber neutralizes HF into benign, solid Calcium Fluoride (CaF₂), which can be safely landfilled[6].

WasteLogic W1 Reaction Mixture Containing Fluorinated Organics W2 Halogenated Waste Container (<5% Water, No Oxidizers) W1->W2 Segregate W3 High-Temp Incineration (>1100°C, >2s Residence) W2->W3 Transport to Facility W4 Caustic Scrubber (Neutralizes HF Gas) W3->W4 Flue Gas (HF, CO2) W5 Safe Environmental Release (CO2, H2O, Salts) W4->W5 Neutralized

Disposal and thermal destruction pathway for fluorinated organic waste.

Spill Response & Emergency Protocols

In the event of an accidental release, immediate action is required to prevent environmental contamination and exposure to volatile fluorinated organics.

  • Evacuate and Ventilate: Immediately clear the area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Do not use combustible materials (like paper towels) for large spills. Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a secure, sealable container. Label it explicitly as "Solid Halogenated Organic Waste - Spill Debris."

  • Surface Decontamination: Wash the spill area with a mixture of water and a mild detergent, followed by a methanol wipe. Dispose of the methanol wipe in the halogenated solid waste bin[7].

References

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) U.S. Environmental Protection Agency (EPA).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA).[Link]

  • Classifications of laboratory waste fluid Tohoku University Environmental Conservation Research Institute.[Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States National Institutes of Health (NIH) / PMC.[Link]

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL Central Power Research Institute (CPRI).[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol

As research and development in pharmaceuticals and material science continues to advance, novel fluorinated spirocyclic compounds like (1,1-Difluorospiro[2.3]hexan-5-yl)methanol are increasingly utilized. The unique stru...

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Author: BenchChem Technical Support Team. Date: April 2026

As research and development in pharmaceuticals and material science continues to advance, novel fluorinated spirocyclic compounds like (1,1-Difluorospiro[2.3]hexan-5-yl)methanol are increasingly utilized. The unique structural features of these molecules, while bestowing desirable chemical properties, also necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol may not be readily available, data from the closely related compound, 1,1-difluorospiro[2.3]hexan-5-ol, indicates several potential hazards. These include:

  • Flammable Liquid: The compound is classified as a flammable liquid, requiring precautions against ignition sources.[1]

  • Skin and Eye Irritation: It is expected to cause skin and eye irritation upon contact.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): There is a potential for specific target organ toxicity after a single exposure.[1][2]

Given its classification as a fluorinated organic compound, it is also prudent to consider the general persistence and potential for environmental impact associated with this class of chemicals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, moving from minimum requirements to more stringent measures for higher-risk procedures.

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling ANSI Z87.1 compliant safety glasses with side shields.[3]Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]Flame-resistant lab coat (NFPA 2112 compliant).[3]Not generally required when working in a certified chemical fume hood.
High-Splash Potential Chemical splash goggles. A face shield should be worn in addition to goggles.[3][5]Double-gloving with compatible chemical-resistant gloves.Chemical-resistant apron over a flame-resistant lab coat.[6]Required if there is a risk of aerosol generation outside of a fume hood.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for eye irritation necessitates, at a minimum, safety glasses.[1][2] For tasks with a higher risk of splashing, such as transfers or reactions under pressure, the combination of chemical splash goggles and a face shield provides a more robust barrier to protect the entire face.[3][5]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of organic chemicals.[4] Given the skin irritation hazard, it is crucial to inspect gloves for any signs of degradation or puncture before each use.[7]

  • Body Protection: A flame-resistant lab coat is essential due to the flammability of the compound.[1][3] Synthetic clothing should be avoided as it can melt and adhere to the skin in the event of a fire.[3] A chemical-resistant apron provides an additional layer of protection against spills.[6]

  • Respiratory Protection: All work with (1,1-Difluorospiro[2.3]hexan-5-yl)methanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic operational plan is critical for minimizing risks. The following workflow outlines the key stages of handling (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, from preparation to post-handling procedures.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Function PPE->Hood Transfer Transfer in Fume Hood Hood->Transfer Reaction Conduct Reaction Transfer->Reaction Decon Decontaminate Glassware Reaction->Decon Waste Segregate Waste Decon->Waste Dispose Dispose of Waste Waste->Dispose

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